L-Anserine nitrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3.HNO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H,2,3,4)/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWOKAYJAHHSNY-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862239 | |
| Record name | Anserine nitrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10030-52-1, 5937-77-9 | |
| Record name | L-Histidine, β-alanyl-3-methyl-, nitrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Anserine nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anserine nitrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-anserine nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
L-Anserine Nitrate: A Comprehensive Technical Guide to its Role in Cellular Antioxidant Defense
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to cellular damage and the pathogenesis of numerous diseases. L-Anserine nitrate, a derivative of the naturally occurring dipeptide anserine, has emerged as a compound of significant interest for its potential to bolster cellular antioxidant defenses. This technical guide provides an in-depth analysis of the mechanisms by which this compound mitigates oxidative stress, including direct radical scavenging and modulation of the pivotal Nrf2 signaling pathway. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Introduction
L-Anserine (β-alanyl-3-methyl-L-histidine) is a histidine-containing dipeptide predominantly found in the skeletal muscle and brain of vertebrates.[1][2] Its nitrate salt, this compound, is recognized for its antioxidant, anti-crosslinking, and anti-glycation properties.[3] This guide focuses on the critical role of this compound in cellular antioxidant defense, providing a technical overview for researchers and professionals in drug development.
Mechanisms of Antioxidant Action
This compound employs a multi-faceted approach to combat oxidative stress, encompassing both direct and indirect antioxidant activities.
Direct Radical Scavenging
This compound is a potent scavenger of damaging free radicals.[4][5] A primary mechanism is its ability to neutralize highly reactive hydroxyl radicals (•OH), which can indiscriminately damage cellular macromolecules like DNA, proteins, and lipids.[4][5]
Furthermore, studies have demonstrated the efficacy of this compound in scavenging peroxyl radicals. In an assay using 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator, this compound exhibited significant protective effects.[6][7]
Metal Ion Chelation
Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of the highly destructive hydroxyl radical via the Fenton and Haber-Weiss reactions. L-Anserine, and by extension its nitrate salt, possesses metal-chelating properties, sequestering these pro-oxidant metal ions and preventing their participation in radical-generating chemistry.[8]
Modulation of the Nrf2 Signaling Pathway
A key indirect antioxidant mechanism of L-Anserine involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes.[10][11]
Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[12] Upon exposure to oxidative stress or activators like anserine, Nrf2 is released from Keap1 and translocates to the nucleus.[9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[13]
Studies on anserine have shown that it can bind to the Kelch domain of Keap1, suggesting a competitive inhibition mechanism for Nrf2 activation.[9] This leads to the upregulation of several critical antioxidant and detoxification enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.
The activation of the Nrf2 pathway by anserine provides a sustained and amplified antioxidant response, enhancing the cell's capacity to cope with oxidative insults.[9]
Quantitative Data on Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of L-Anserine and its nitrate salt.
| Assay | Compound | Result | Reference |
| Peroxyl Radical Scavenging (AAPH assay) | This compound | 60% protection against oxidation | [6][7] |
| Reducing Power | L-Anserine | Strong reducing power | [2] |
| DPPH Radical Scavenging | L-Anserine | Possesses scavenging ability | [2] |
| Copper Ion (Cu²⁺) Chelating Ability | L-Anserine | Effective chelator | [2] |
Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway Activation by Anserine
Figure 1. Anserine-mediated activation of the Nrf2 signaling pathway.
Experimental Workflow for Assessing Nrf2 Nuclear Translocation
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. jfda-online.com [jfda-online.com]
- 3. selleckchem.com [selleckchem.com]
- 4. L-Anserine hydroxylradicalscavenger 10030-52-1 [sigmaaldrich.com]
- 5. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Chemical and physical properties of L-Anserine nitrate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Anserine nitrate, the nitrate salt of the naturally occurring dipeptide L-Anserine (β-alanyl-3-methyl-L-histidine), is a compound of significant interest in biomedical research. Possessing potent antioxidant, anti-glycation, and neuroprotective properties, it presents a compelling candidate for further investigation in the context of age-related and neurodegenerative diseases. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis of its biological activities, and visualizations of its proposed signaling pathways.
Chemical and Physical Properties
This compound is a white to off-white, crystalline solid.[1][2] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇N₅O₆ | [3] |
| Molecular Weight | 303.27 g/mol | [3][4] |
| IUPAC Name | (2S)-2-(3-aminopropanoylamino)-3-(3-methyl-1H-imidazol-4-yl)propanoic acid; nitric acid | N/A |
| CAS Number | 10030-52-1 | [5][6] |
| SMILES | CN1C=NC=C1C--INVALID-LINK--NC(=O)CCN.--INVALID-LINK--(O)[O-] | [6] |
| Purity | Typically ≥98% | [6] |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 226-228 °C | [2] |
| Boiling Point | Not available | |
| Density | 1.38 g/cm³ (for L-Anserine) | [7] |
| Solubility | Water (59 mg/mL), DMSO (3.03 mg/mL) | [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |
Synthesis and Purification
While L-Anserine is naturally found in vertebrate skeletal muscle and brain, chemical synthesis provides a reliable source for research purposes. The following is a generalized protocol based on reported synthetic routes.
Experimental Protocol: Chemical Synthesis of L-Anserine
This protocol outlines a potential synthetic route starting from L-histidine.
Materials:
-
L-histidine methyl ester dihydrochloride
-
Protecting group reagents (e.g., Boc anhydride)
-
Methylating agent (e.g., methyl iodide)
-
β-Alanine derivative (e.g., N-Boc-β-alanine)
-
Coupling agents (e.g., DCC, HOBt)
-
Deprotection reagents (e.g., trifluoroacetic acid)
-
Solvents (e.g., DMF, DCM, methanol)
-
Base (e.g., triethylamine)
Procedure:
-
Protection of L-histidine methyl ester: The amino group of L-histidine methyl ester dihydrochloride is protected, for example, with a Boc group using Boc anhydride in the presence of a base.
-
Methylation of the imidazole ring: The protected L-histidine derivative is methylated on the imidazole ring using a suitable methylating agent.
-
Deprotection of the amino group: The protecting group on the α-amino group is selectively removed.
-
Peptide coupling: The methylated L-histidine derivative is coupled with a protected β-alanine derivative (e.g., N-Boc-β-alanine) using standard peptide coupling reagents.
-
Final deprotection: All remaining protecting groups are removed to yield L-Anserine.
-
Salt formation: The purified L-Anserine is treated with nitric acid to form this compound.
Experimental Protocol: Purification of this compound
Materials:
-
Crude this compound
-
Deionized water
-
Ethanol
Procedure:
-
Dissolution: The crude this compound is dissolved in a minimal amount of hot deionized water.
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Filtration: The crystalline product is collected by vacuum filtration.
-
Washing: The crystals are washed with a small amount of cold ethanol.
-
Drying: The purified this compound is dried under vacuum.
Biological Activities and Signaling Pathways
This compound exhibits several key biological activities, primarily attributed to the L-Anserine moiety.
Antioxidant Activity
L-Anserine is a potent antioxidant that acts through multiple mechanisms. It can directly scavenge reactive oxygen species (ROS) and chelate pro-oxidant metal ions, thereby preventing oxidative damage to cellular components.
Caption: Antioxidant mechanisms of L-Anserine.
Anti-glycation Activity
L-Anserine can inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of various age-related diseases. It is thought to act by trapping reactive carbonyl species and inhibiting the cross-linking of proteins.
Caption: L-Anserine's role in inhibiting glycation.
Neuroprotective Effects and the Unfolded Protein Response (UPR)
L-Anserine has been shown to protect neuronal cells from ER stress-induced apoptosis.[8] While the exact mechanism is still under investigation, it is hypothesized that L-Anserine modulates the Unfolded Protein Response (UPR), a cellular stress response pathway. The UPR is activated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum and is mediated by three main sensor proteins: PERK, IRE1, and ATF6. L-Anserine may promote cell survival by attenuating the pro-apoptotic branches of the UPR.
Caption: Putative neuroprotective mechanism of L-Anserine via UPR modulation.
Experimental Protocols
Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol describes a common method to assess the free radical scavenging activity of this compound.[1][9]
Caption: Workflow for DPPH antioxidant assay.
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the this compound solution to the wells. Include a blank (solvent only) and a positive control (e.g., ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
In Vitro Anti-glycation Assay (BSA-Glucose Model)
This protocol assesses the ability of this compound to inhibit the formation of fluorescent AGEs.[10][11]
Caption: Workflow for in vitro anti-glycation assay.
Procedure:
-
Prepare solutions of bovine serum albumin (BSA), glucose, and this compound in a phosphate buffer.
-
In a series of tubes, mix the BSA and glucose solutions. Add different concentrations of this compound to the experimental tubes. Include a control (BSA and glucose only) and a positive control (e.g., aminoguanidine).
-
Incubate the tubes at 37°C for an extended period (e.g., 1-4 weeks).
-
At specified time points, measure the fluorescence intensity of each sample using a spectrofluorometer (excitation ~370 nm, emission ~440 nm).
-
Calculate the percentage inhibition of AGE formation by this compound.
In Vitro Neuroprotection Assay (ER Stress Model)
This protocol evaluates the protective effect of this compound against ER stress-induced cell death in a neuronal cell line.[12][13][14]
Caption: Workflow for in vitro neuroprotection assay.
Procedure:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Induce ER stress by adding an agent such as tunicamycin to the cell culture medium.
-
After the incubation period, assess cell viability using a method like the MTT assay.
-
To further investigate the mechanism, analyze markers of apoptosis and the UPR (e.g., caspase-3 activity, expression levels of CHOP, GRP78) by methods such as Western blotting or qPCR.
Conclusion
This compound is a promising molecule with multifaceted biological activities that warrant further exploration. Its antioxidant, anti-glycation, and neuroprotective properties make it a compelling subject for research in the fields of aging, neurodegeneration, and metabolic diseases. The information and protocols provided in this technical guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of this intriguing compound and its therapeutic potential.
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. This compound | C10H17N5O6 | CID 112071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 10030-52-1 [chemicalbook.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Anserine | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. plant-stress.weebly.com [plant-stress.weebly.com]
- 10. Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonylation [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tunicamycin-induced Unfolded Protein Response in the Developing Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of pramipexole against tunicamycin-induced cell death in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective Effect of Zeaxanthin against Tunicamycin-induced Cell Damage in SH-SY5Y Cell [jstage.jst.go.jp]
L-Anserine Nitrate: A Comprehensive Technical Guide to its Biological Activities and Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Anserine nitrate, a derivative of the naturally occurring dipeptide anserine, is emerging as a compound of significant interest within the scientific community. This technical guide provides an in-depth overview of the known biological activities and physiological effects of this compound, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and cardiovascular properties, as well as its role in mitigating muscle fatigue. This document synthesizes available quantitative data, details experimental methodologies from key studies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in the skeletal muscle and brain of various vertebrates.[1] Its nitrate salt, this compound, combines the inherent biological activities of anserine with the physiological effects of nitrate. Anserine itself is recognized for its antioxidant, anti-glycation, and buffering capacities.[1][2] The nitrate component can serve as a precursor to nitric oxide (NO), a critical signaling molecule in numerous physiological processes, particularly in the cardiovascular system.[3] This guide explores the synergistic or independent effects of the anserine and nitrate moieties, providing a detailed examination of the current state of research.
Biological Activities and Physiological Effects
Antioxidant Activity
This compound is a potent antioxidant, acting as a scavenger of hydroxyl radicals.[2][4] Its antioxidant properties are attributed to the histidine moiety within the anserine structure.[1]
Quantitative Data on Antioxidant Activity
| Parameter | Compound | Result | Source |
| Superoxide Dismutase (SOD) Activity | Anserine (Low Dose: 15 mg/kg bw) | ~50% increase compared to placebo | [5] |
| Superoxide Dismutase (SOD) Activity | Anserine (High Dose: 30 mg/kg bw) | ~50% increase compared to placebo | [5] |
| Catalase (CAT) Activity | Anserine (Low and High Dose) | No significant change | [2] |
Experimental Protocols
In Vitro DPPH Radical Scavenging Assay: [6][7][8] A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or methanol).
-
A fresh solution of DPPH in the same solvent is prepared, exhibiting a deep violet color.
-
Different concentrations of the this compound solution are mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
A decrease in absorbance indicates the scavenging of DPPH radicals by this compound.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[9][10][11]
In Vivo Measurement of Antioxidant Enzyme Activity: [2][5]
-
Animal Model: Wistar rats or a similar model.
-
Treatment: Animals are administered this compound orally or via injection at various dosages for a specified duration. A control group receives a placebo.
-
Sample Collection: Blood and tissue samples (e.g., liver, muscle) are collected.
-
Enzyme Activity Assays:
-
Superoxide Dismutase (SOD): SOD activity is measured using a commercial kit. The assay is typically based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine-xanthine oxidase system.[2][12]
-
Catalase (CAT): CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.[2][13]
-
Signaling Pathway
Anti-inflammatory Effects
This compound has demonstrated potential anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.
Experimental Protocols
In Vitro Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages: [6][10][14][15]
-
Cell Line: RAW 264.7 macrophage cells are commonly used.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Inflammation Induction: Inflammation is induced by adding LPS to the cell culture medium.
-
Analysis:
-
Nitric Oxide (NO) Production: The concentration of nitrite (a stable metabolite of NO) in the culture medium is measured using the Griess reagent.
-
Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant are quantified using ELISA kits.
-
Western Blot Analysis: The expression levels of key proteins in inflammatory signaling pathways (e.g., p-p65, IκBα) are determined.
-
Signaling Pathway: NF-κB Inhibition
Neuroprotective Effects
L-Anserine protects against neurotoxicity induced by endoplasmic reticulum (ER) stress inducers.[9] This suggests a potential role in mitigating neurodegenerative processes where ER stress is implicated.
Experimental Protocols
In Vitro ER Stress-Induced Neurotoxicity: [16][17][18][19][20]
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a common model.
-
Treatment: Cells are pre-treated with this compound.
-
Toxicity Induction: ER stress is induced using agents like tunicamycin or thapsigargin.
-
Analysis:
-
Cell Viability: Assessed using MTT or LDH assays.
-
Apoptosis: Measured by flow cytometry using Annexin V/PI staining or by assessing caspase-3 activity.
-
ER Stress Markers: The expression of ER stress-related proteins (e.g., GRP78, CHOP) is analyzed by Western blot.
-
Signaling Pathway: Modulation of ER Stress
Cardiovascular Effects
The nitrate component of this compound can be converted to nitric oxide (NO), a potent vasodilator.[3] This suggests potential benefits for cardiovascular health, including blood pressure regulation.
Experimental Protocols
Ex Vivo Vasodilation Studies:
-
Tissue Preparation: Aortic rings are isolated from rats (e.g., Wistar or Spontaneously Hypertensive Rats).
-
Experimental Setup: The rings are mounted in an organ bath containing a physiological salt solution, and tension is measured.
-
Procedure: The rings are pre-constricted with an agent like phenylephrine. This compound is then added in increasing concentrations to assess its vasodilatory effect.
In Vivo Blood Pressure Measurement in Hypertensive Animal Models: [21][22][23][24]
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a common model.
-
Treatment: SHRs are treated with this compound in their drinking water or via oral gavage for several weeks.
-
Blood Pressure Monitoring: Blood pressure is monitored non-invasively using a tail-cuff system or invasively via telemetry.
Signaling Pathway: Nitric Oxide-Mediated Vasodilation
Attenuation of Muscle Fatigue
Anserine has been shown to improve exercise performance and reduce fatigue, particularly in high-intensity activities.[25][26] This is attributed to its buffering capacity and antioxidant effects. The nitrate component may further enhance performance by improving blood flow and oxygen delivery to muscles.[27][28]
Quantitative Data on Exercise Performance
| Parameter | Compound/Dosage | Result | Source |
| Time to Exhaustion | Anserine (400 mg) | Increased | [25] |
| Blood Lactate | Anserine + Carnosine (4 g/day for 30 days) | Reduced | [25] |
| Creatine Phosphokinase (CPK) | Anserine (400 mg) | Lowered post-exercise | [25] |
| Peak Power | Anserine + Carnosine (30 mg/kg bw) | 3% improvement | [21] |
Experimental Protocols
Human Clinical Trial for Exercise Performance: [15][21][25][27][29][30]
-
Study Design: A randomized, double-blind, placebo-controlled crossover design is typically employed.
-
Participants: Healthy, recreationally active individuals.
-
Intervention: Participants receive this compound or a placebo for a specified period (acute or chronic supplementation).
-
Exercise Protocol: A standardized exercise test to induce fatigue, such as a time-to-exhaustion test on a cycle ergometer or repeated sprint ability tests.
-
Outcome Measures:
-
Performance: Time to exhaustion, peak power output, total work done.
-
Physiological: Blood lactate, creatine kinase (CK), heart rate, oxygen consumption (VO₂).
-
Biochemical: Markers of oxidative stress and inflammation.
-
Workflow for a Human Exercise Performance Study
Other Potential Activities
Inhibition of Xanthine Oxidase
Some studies suggest that histidine-containing dipeptides may inhibit xanthine oxidase, an enzyme involved in the production of uric acid.[3][31][32][33][34] This could have implications for conditions like hyperuricemia and gout. The kinetics of this inhibition by this compound require further investigation.
Activation of the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a major regulator of cellular antioxidant responses.[4][26][35][36] Activation of this pathway leads to the transcription of numerous antioxidant and cytoprotective genes. There is emerging evidence that compounds with antioxidant properties can modulate this pathway.
Signaling Pathway: Keap1-Nrf2 Activation
Conclusion and Future Directions
This compound is a promising compound with a multifaceted pharmacological profile. Its antioxidant, anti-inflammatory, neuroprotective, and cardiovascular effects, coupled with its potential to mitigate muscle fatigue, make it a compelling candidate for further research and development in the fields of nutraceuticals and pharmaceuticals.
Future research should focus on:
-
Elucidating Synergistic Effects: Delineating the specific contributions of the anserine and nitrate moieties to the observed biological activities.
-
Pharmacokinetics and Bioavailability: Conducting detailed studies on the absorption, distribution, metabolism, and excretion of this compound.
-
Dose-Response Studies: Establishing optimal dosages for various physiological effects through well-designed clinical trials.
-
Long-Term Safety: Evaluating the long-term safety profile of this compound supplementation.
-
Mechanism of Action: Further investigation into the precise molecular mechanisms and signaling pathways modulated by this compound.
This technical guide provides a solid foundation for understanding the current knowledge of this compound. As research progresses, a more complete picture of its therapeutic potential will undoubtedly emerge, paving the way for novel applications in human health and disease.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the magnitude and kinetics of xanthine oxidase-catalyzed nitrate reduction: evaluation of its role in nitrite and nitric oxide generation in anoxic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitric oxide signaling | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tear and serum superoxide dismutase and catalase activities in hypertensive retinopathy | Russian Open Medical Journal [romj.org]
- 13. researchgate.net [researchgate.net]
- 14. Role of nitric oxide signal transduction pathway in regulation of vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neuroprotective Effects of Protein Tyrosine Phosphatase 1B Inhibition against ER Stress-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. L-Serine-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms of L-Serine Neuroprotection in vitro Include ER Proteostasis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Involvement of ERK MAP kinase in endoplasmic reticulum stress in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dietary Nitrate Reduces Blood Pressure in Rats With Angiotensin II-Induced Hypertension via Mechanisms That Involve Reduction of Sympathetic Hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Alterations to the nitric oxide pathway in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. L-arginine supplementation reduces cardiac noradrenergic neurotransmission in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. L-Serine lowers while glycine increases blood pressure in chronic L-NAME-treated and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Dietary Nitrate Supplementation Improves Exercise Tolerance by Reducing Muscle Fatigue and Perceptual Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The influence of acute dietary nitrate supplementation on skeletal muscle fatigue and recovery in older women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. medrxiv.org [medrxiv.org]
- 29. The influence of acute dietary nitrate supplementation on skeletal muscle fatigue and recovery in older women - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. scispace.com [scispace.com]
- 33. mdpi.com [mdpi.com]
- 34. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. researchgate.net [researchgate.net]
L-Anserine Nitrate: A Technical Guide to its Hydroxyl Radical Scavenging Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) such as the highly damaging hydroxyl radical (•OH), is a key contributor to the pathophysiology of numerous diseases. L-Anserine (β-alanyl-3-methyl-L-histidine), a naturally occurring dipeptide, and its nitrate salt have demonstrated significant potential as antioxidants. This technical guide provides an in-depth analysis of L-Anserine nitrate's capacity as a hydroxyl radical scavenger, offering a compilation of quantitative data, detailed experimental protocols for its evaluation, and an exploration of the potential signaling pathways involved in its protective effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
L-Anserine is a histidine-containing dipeptide found in high concentrations in the skeletal muscle and brain of various vertebrates.[1] Its structure, particularly the imidazole ring of the histidine residue, confers significant antioxidant properties. This compound is a salt form of this dipeptide, often utilized in research settings. The primary mechanisms behind its antioxidant activity are believed to be direct scavenging of free radicals and chelation of transition metal ions, which are catalysts in the formation of hydroxyl radicals via the Fenton reaction.[2] Compared to its close analogue, L-Carnosine, L-Anserine exhibits greater stability in the presence of the enzyme carnosinase, potentially offering a longer duration of action in biological systems.[1]
Mechanisms of Hydroxyl Radical Scavenging
This compound combats hydroxyl radical-induced damage through a multi-faceted approach:
-
Direct Radical Scavenging: The imidazole ring of the histidine moiety in L-Anserine can directly react with and neutralize hydroxyl radicals, thereby preventing them from damaging critical cellular components like DNA, proteins, and lipids.[2]
-
Metal Ion Chelation: L-Anserine can chelate pro-oxidant metal ions such as iron (Fe²⁺) and copper (Cu²⁺).[2] By sequestering these ions, it inhibits their participation in the Fenton and Haber-Weiss reactions, which are primary pathways for hydroxyl radical generation in biological systems.
Quantitative Data on Antioxidant Activity
While specific IC50 values for the hydroxyl radical scavenging activity of this compound are not extensively reported in the readily available literature, comparative studies with related compounds provide valuable insights into its potential efficacy. The following tables summarize quantitative data for L-Anserine and L-Carnosine from various antioxidant assays.
Table 1: DPPH Radical Scavenging Activity
| Compound | Concentration (mM) | Scavenging Effect (%) |
| L-Anserine | 5 | 7.1 ± 0.5 |
| 10 | 10.9 ± 0.4 | |
| 20 | 17.8 ± 1.2 | |
| 40 | 32.7 ± 0.2 | |
| L-Carnosine | 5 | 9.0 ± 0.3 |
| 10 | 14.2 ± 0.5 | |
| 20 | 22.1 ± 0.8 | |
| 40 | 38.4 ± 1.1 | |
| Butylated Hydroxyanisole (BHA) | 0.05 | 78.1 ± 1.5 |
| 0.1 | 81.0 ± 1.2 | |
| 0.5 | 81.4 ± 1.0 |
Data adapted from a comparative study on histidine-containing compounds. The results are shown as [(Blank absorbance–Sample absorbance)/Blank absorbance] × 100%.[3]
Table 2: Reducing Power
| Compound | Concentration (mM) | Absorbance at 700 nm |
| L-Anserine | 2.5 | 0.15 ± 0.01 |
| 5 | 0.28 ± 0.02 | |
| 10 | 0.45 ± 0.03 | |
| 20 | 0.68 ± 0.04 | |
| 40 | 0.90 ± 0.05 | |
| L-Carnosine | 2.5 | 0.08 ± 0.01 |
| 5 | 0.14 ± 0.01 | |
| 10 | 0.23 ± 0.02 | |
| 20 | 0.35 ± 0.02 | |
| 40 | 0.48 ± 0.03 | |
| Butylated Hydroxyanisole (BHA) | 0.5 | 0.78 ± 0.04 |
Data reflects the reducing power of the compounds, where a higher absorbance indicates greater reducing power.[3]
Table 3: Inhibition of Linoleic Acid Autoxidation
| Compound | Concentration (mM) | Antioxidant Activity (Induction Period in Days) |
| L-Anserine | 10 | 2.5 |
| L-Carnosine | 10 | 3.2 |
| Control | - | 1.19 |
The antioxidant activity is represented by the extension of the induction period of linoleic acid autoxidation.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the hydroxyl radical scavenging and antioxidant properties of this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Hydroxyl Radical Detection
EPR spectroscopy, in conjunction with a spin trapping agent, is a highly specific method for the detection and quantification of short-lived free radicals like the hydroxyl radical.
Objective: To detect and quantify the scavenging of hydroxyl radicals by this compound.
Principle: The highly reactive and unstable hydroxyl radical is "trapped" by 5,5-dimethyl-1-pyrroline N-oxide (DMPO) to form a more stable radical adduct (DMPO-OH). This adduct produces a characteristic EPR spectrum. The reduction in the signal intensity of the DMPO-OH adduct in the presence of this compound indicates its scavenging activity.
Materials:
-
This compound
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO)
-
Ferrous sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
EPR spectrometer
-
Capillary tubes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in phosphate buffer.
-
Prepare a fresh solution of 100 mM DMPO in phosphate buffer.
-
Prepare a 10 mM FeSO₄ solution.
-
Prepare a 10 mM H₂O₂ solution.
-
-
Reaction Mixture:
-
In an Eppendorf tube, mix the following in order:
-
50 µL of phosphate buffer (or this compound solution of varying concentrations)
-
50 µL of 10 mM FeSO₄
-
50 µL of 100 mM DMPO
-
-
Initiate the reaction by adding 50 µL of 10 mM H₂O₂.
-
-
EPR Measurement:
-
Immediately after adding H₂O₂, vortex the mixture and draw it into a capillary tube.
-
Place the capillary tube into the cavity of the EPR spectrometer.
-
Record the EPR spectrum. Typical instrument settings are: microwave frequency ~9.5 GHz, microwave power 20 mW, modulation amplitude 1 G, sweep width 100 G, and sweep time 60 s.
-
-
Data Analysis:
-
The characteristic 1:2:2:1 quartet signal of the DMPO-OH adduct should be observed.
-
Quantify the signal intensity.
-
Compare the signal intensity of the control (without this compound) to the samples containing this compound to determine the percentage of hydroxyl radical scavenging.
-
Fenton Reaction Assay
This spectrophotometric assay provides an indirect method to assess hydroxyl radical scavenging activity.
Objective: To evaluate the ability of this compound to inhibit the degradation of a detector molecule by hydroxyl radicals generated via the Fenton reaction.
Principle: The Fenton reaction (Fe²⁺ + H₂O₂) generates hydroxyl radicals, which can oxidize a chromogenic substrate (e.g., deoxyribose, crocin, or a fluorescent probe), leading to a change in absorbance or fluorescence. A scavenger like this compound will compete for the hydroxyl radicals, thus inhibiting the change in the detector molecule's signal.
Materials:
-
This compound
-
Ferrous sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
2-Deoxy-D-ribose
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Reaction Mixture:
-
In a test tube, add the following in order:
-
100 µL of phosphate buffer (or this compound solution of varying concentrations)
-
100 µL of 28 mM 2-deoxy-D-ribose
-
100 µL of 1 mM FeSO₄
-
-
Initiate the reaction by adding 100 µL of 10 mM H₂O₂.
-
-
Incubation:
-
Incubate the mixture at 37°C for 1 hour.
-
-
Color Development:
-
Stop the reaction by adding 1 mL of 2.8% (w/v) TCA.
-
Add 1 mL of 1% (w/v) TBA.
-
Heat the mixture in a boiling water bath for 15 minutes to develop a pink color.
-
-
Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance at 532 nm.
-
-
Calculation:
-
The percentage of hydroxyl radical scavenging activity is calculated using the formula:
-
Metal Chelating Assay
This assay determines the ability of this compound to chelate ferrous ions (Fe²⁺).
Objective: To quantify the Fe²⁺ chelating capacity of this compound.
Principle: In the presence of ferrozine, Fe²⁺ forms a stable, magenta-colored complex. A chelating agent will compete with ferrozine for the Fe²⁺ ions, leading to a decrease in the color intensity.
Materials:
-
This compound
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
Methanol
-
Spectrophotometer
Procedure:
-
Reaction Mixture:
-
In a test tube, mix:
-
1 mL of this compound solution (at various concentrations)
-
3.7 mL of methanol
-
0.1 mL of 2 mM FeCl₂
-
-
-
Initiation of Complex Formation:
-
Initiate the reaction by adding 0.2 mL of 5 mM ferrozine.
-
-
Incubation:
-
Shake the mixture vigorously and let it stand at room temperature for 10 minutes.
-
-
Measurement:
-
Measure the absorbance of the solution at 562 nm.
-
-
Calculation:
-
The percentage of Fe²⁺ chelating activity is calculated using the formula:
-
Signaling Pathways Potentially Modulated by L-Anserine
Beyond direct scavenging, L-Anserine may exert its protective effects by modulating intracellular signaling pathways involved in the cellular antioxidant response.
Extracellular Signal-Regulated Kinase (ERK) Pathway
The ERK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Recent evidence suggests that L-Anserine may activate the ERK signaling pathway, which can lead to the upregulation of downstream protective genes.
Caption: Potential activation of the ERK signaling pathway by L-Anserine.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
The Nrf2 pathway is a master regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a wide range of antioxidant and detoxification enzymes. It is plausible that L-Anserine, by mitigating oxidative stress, could indirectly activate or sustain the Nrf2 pathway.
Caption: Proposed modulation of the Nrf2 antioxidant response pathway by L-Anserine.
Conclusion
This compound presents a compelling profile as a hydroxyl radical scavenger with significant therapeutic and preventative potential. Its dual mechanism of direct radical scavenging and metal ion chelation, coupled with its enhanced stability compared to L-Carnosine, makes it a promising candidate for further investigation in the context of oxidative stress-related diseases. The detailed experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess its antioxidant efficacy. Furthermore, the exploration of its influence on key signaling pathways like ERK and Nrf2 opens new avenues for understanding its broader cytoprotective effects. Future research should focus on elucidating the precise quantitative scavenging parameters of this compound and a more detailed molecular mapping of its interactions with cellular signaling cascades. Such studies will be instrumental in translating the basic scientific understanding of this potent antioxidant into tangible clinical applications.
References
L-Anserine Nitrate: A Technical Guide to its Function as a Dipeptide Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Anserine (β-alanyl-3-methyl-L-histidine), a naturally occurring methylated dipeptide, is found in significant concentrations in the skeletal muscle and brain of various vertebrates.[1][2] Its nitrate salt form, L-Anserine nitrate, is recognized for its potent antioxidant properties.[3][4][5] This technical guide provides an in-depth analysis of the mechanisms, quantitative efficacy, and experimental evaluation of this compound as a dipeptide antioxidant. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. Key functions of L-Anserine include scavenging of hydroxyl and peroxyl radicals, chelation of pro-oxidant metal ions, and potential modulation of cellular antioxidant defense pathways.[2][6] Compared to its analogue, L-Carnosine, L-Anserine exhibits distinct and in some cases, more potent, antioxidant activities.[7][8]
Core Mechanisms of Antioxidant Action
This compound's antioxidant capacity stems from the unique chemical properties of the anserine molecule, primarily the imidazole ring of the histidine residue.[1] Its protective effects are multifaceted and include direct interaction with reactive oxygen species (ROS) and indirect suppression of their formation.
1.1. Direct Radical Scavenging
L-Anserine is an effective scavenger of highly damaging free radicals, particularly hydroxyl radicals (•OH) and peroxyl radicals (ROO•).[3][4][6] This direct neutralization of free radicals prevents oxidative damage to critical cellular components such as DNA, lipids, and proteins.[1][2] The imidazole moiety is the primary site of this activity.[1]
1.2. Metal Ion Chelation
A crucial aspect of L-Anserine's antioxidant function is its ability to chelate pro-oxidant transition metal ions, such as copper (Cu²⁺) and iron (Fe²⁺).[2] By sequestering these metal ions, L-Anserine inhibits their participation in Fenton-type reactions, which are a major source of hydroxyl radical production in biological systems.[2] This chelating property contributes significantly to its ability to prevent lipid peroxidation.[7][9]
1.3. Modulation of Cellular Signaling
Emerging research suggests that L-Anserine may also exert its antioxidant effects by influencing cellular signaling pathways.[2] It has been proposed that L-Anserine could upregulate the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).[9][10] This dual-action mechanism—direct scavenging combined with the enhancement of the cell's own defense systems—makes L-Anserine a robust antioxidant.[2]
Quantitative Data on Antioxidant Efficacy
The antioxidant activity of L-Anserine has been quantified in various in vitro systems. The following tables summarize comparative data from key studies.
Table 1: DPPH Radical Scavenging Activity
| Compound | Concentration (mM) | Scavenging Effect (%) |
| Anserine | 5 | 11.2 ± 1.1 |
| 10 | 17.5 ± 0.6 | |
| 20 | 25.1 ± 1.3 | |
| 40 | 36.4 ± 1.8 | |
| Carnosine | 5 | 15.3 ± 0.8 |
| 10 | 25.4 ± 1.1 | |
| 20 | 38.6 ± 1.5 | |
| 40 | 50.2 ± 2.0 | |
| Histidine | 40 | 20.1 ± 1.5 |
| 1-Methylhistidine | 40 | 30.5 ± 1.7 |
| Data adapted from Wu, H-C., et al. (2003), Journal of Food and Drug Analysis.[7] Results are expressed as mean ± standard deviation (n=3). |
Table 2: Reducing Power
| Compound | Concentration (mM) | Absorbance at 700 nm |
| Anserine | 2.5 | 0.15 |
| 5 | 0.28 | |
| 10 | 0.45 | |
| 20 | 0.68 | |
| 40 | 0.90 | |
| Carnosine | 40 | ~0.45 |
| BHA (0.5 mM) | 0.5 | 0.78 |
| Data adapted from Wu, H-C., et al. (2003).[7] Higher absorbance indicates greater reducing power. |
Table 3: Chelating Ability on Copper Ions (Cu²⁺)
| Compound | Concentration (mM) | Chelating Effect (%) |
| Anserine | 5 | 29.5 ± 1.7 |
| 10 | 51.3 ± 2.1 | |
| 20 | 78.2 ± 2.5 | |
| 40 | 95.1 ± 3.0 | |
| Carnosine | 40 | 98.3 ± 3.2 |
| Data adapted from Wu, H-C., et al. (2003).[7] Results are expressed as mean ± standard deviation (n=3). |
Key Experimental Protocols
The evaluation of this compound's antioxidant properties relies on a set of standardized in vitro assays. Below are the detailed methodologies for the most common experiments.
3.1. DPPH (α,α-diphenyl-β-picrylhydrazyl) Radical Scavenging Assay
This method assesses the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol. Prepare various concentrations of this compound in a suitable buffer (e.g., phosphate buffer).
-
Reaction Mixture : Mix a defined volume of the this compound solution with the DPPH solution. A control is prepared using the buffer instead of the antioxidant solution.
-
Incubation : Allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solution at a specific wavelength (typically ~517 nm) using a spectrophotometer.
-
Calculation : The scavenging activity is calculated as a percentage of the decrease in absorbance of the sample compared to the control.
-
Scavenging Effect (%) = [(A_control - A_sample) / A_control] x 100
-
3.2. Reducing Power Assay
This assay determines the ability of a compound to donate an electron, thereby reducing an oxidant.
-
Reaction Mixture : Mix the this compound solution with phosphate buffer and a potassium ferricyanide [K₃Fe(CN)₆] solution.
-
Incubation : Incubate the mixture at 50°C for 20 minutes.
-
Acidification : Stop the reaction by adding trichloroacetic acid (TCA). Centrifuge the mixture to pellet any precipitate.
-
Color Development : Mix the supernatant with deionized water and a ferric chloride (FeCl₃) solution.
-
Measurement : Measure the absorbance of the resulting Perl's Prussian blue color at 700 nm. A higher absorbance indicates greater reducing power.[7]
3.3. Metal Ion (Cu²⁺) Chelating Ability Assay
This protocol evaluates the capacity of this compound to bind to metal ions, preventing them from participating in oxidation reactions.
-
Reaction Mixture : Mix the this compound solution with a buffer (e.g., acetate buffer) and a copper(II) sulfate (CuSO₄) solution.
-
Indicator Addition : Add a metal ion indicator, such as murexide, which forms a colored complex with unchelated copper ions.
-
Measurement : Immediately measure the absorbance at two wavelengths (e.g., 485 nm and 520 nm). The change in absorbance in the presence of the chelating agent reflects its binding activity.
-
Calculation : The chelating ability is calculated based on the difference in absorbance between the sample and a control without the chelating agent.
-
Chelating Effect (%) = [(A_control - A_sample) / A_control] x 100
-
3.4. Inhibition of Linoleic Acid Autoxidation
This assay measures the ability of an antioxidant to inhibit the oxidation of a lipid substrate, providing a model for lipid peroxidation.
-
System Preparation : Prepare an emulsion of linoleic acid in a phosphate buffer, containing the this compound sample.
-
Initiation : Oxidation can be initiated by heat, light, or a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Incubation : Incubate the mixture at a constant temperature (e.g., 37°C) for a set period, with samples taken at various time points.
-
Measurement : The extent of oxidation is measured by quantifying the formation of lipid hydroperoxides, often using High-Performance Liquid Chromatography (HPLC) with UV detection at 234 nm.[1]
-
Analysis : The antioxidant activity is determined by comparing the rate of hydroperoxide formation in the presence of this compound to a control without the antioxidant.
Potential Signaling Interactions: The Nitrate Moiety
While the antioxidant activity of this compound is predominantly attributed to the anserine dipeptide, the nitrate counter-ion is a known signaling molecule in biological systems, particularly in plants. In mammalian systems, nitrate can be a substrate for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. While direct evidence linking the nitrate from this compound to specific cellular signaling pathways in the context of its antioxidant function is limited, it is a potential area for future research.
Conclusion and Future Directions
This compound is a dipeptide with significant, multi-faceted antioxidant properties. Its ability to directly scavenge free radicals, chelate metal ions, and potentially enhance endogenous antioxidant defenses makes it a compelling molecule for further investigation.[2] Quantitative studies demonstrate its efficacy, particularly in reducing power and metal chelation, where it performs comparably or superiorly to its well-studied analogue, L-Carnosine.[7]
For drug development professionals, the stability of anserine against enzymatic hydrolysis by carnosinase, relative to carnosine, suggests it may have a longer biological half-life, a desirable pharmacokinetic property.[2] Future research should focus on elucidating the precise in vivo signaling pathways modulated by L-Anserine and exploring its therapeutic potential in conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and metabolic syndrome. The standardized protocols provided herein offer a robust framework for the continued evaluation of this compound and its derivatives in preclinical and clinical research.
References
- 1. pnas.org [pnas.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Carnosine, homocarnosine and anserine: could they act as antioxidants in vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anserine Reverses Exercise-Induced Oxidative Stress and Preserves Cellular Homeostasis in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
L-Anserine: A Comprehensive Technical Guide to its Natural Sources, Endogenous Presence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring methylated dipeptide of L-carnosine found in significant concentrations in the skeletal muscle and brain of various vertebrates.[1][2] Its resistance to enzymatic hydrolysis by serum carnosinase confers greater stability compared to carnosine, making it a molecule of increasing interest for its potential therapeutic applications.[3] This technical guide provides an in-depth overview of the natural sources and endogenous presence of L-Anserine, detailed methodologies for its quantification, and an exploration of its known signaling pathways. All quantitative data are summarized for comparative analysis, and key experimental and biological pathways are visualized to facilitate understanding.
Natural Sources and Endogenous Presence of L-Anserine
L-Anserine is predominantly found in meat and fish, with particularly high concentrations in poultry and certain migratory fish.[4][5] Its endogenous presence is most notable in tissues with high energy demands, such as skeletal muscle and the brain.[1][6]
Quantitative Data on L-Anserine in Natural Sources
The concentration of L-Anserine varies significantly across different species and muscle types. The following table summarizes the quantitative data from various studies.
| Source Category | Specific Source | Tissue | L-Anserine Concentration (mg/100g wet weight) | Reference |
| Poultry | Chicken | Breast | 660 | [7] |
| Chicken (Thai Native) | Breast | 1443 (in extract) | [1] | |
| Chicken (Broiler) | Breast | 210 (approx.) | [8] | |
| Duck | Breast | - | [4] | |
| Goose | Breast | - | [9] | |
| Turkey | Breast | - | [4] | |
| Fish | Tuna | Muscle | High levels | |
| Salmon | Muscle | High levels | ||
| Skipjack Tuna | White Muscle | 51.1 µmol/g (approx. 1232) | ||
| Various Marine Species | Skeletal Muscle | Anserine is the major component | ||
| Mammals | Pork | Loin | 21.2 | |
| Pork (Norbel Pigs) | Loin | Higher than standard pigs | ||
| Beef | Sirloin | 4.3 | [7] | |
| Rabbit | Muscle | High levels | [4] |
Endogenous Presence in Mammalian Tissues
Endogenously, L-Anserine is synthesized from carnosine via methylation by the enzyme carnosine N-methyltransferase.[3] It is found in various mammalian tissues, although its presence and concentration can be species-dependent.
| Tissue | Species | Concentration | Reference |
| Skeletal Muscle | Human | 158.1 ± 68.5 µmol/kg (dry muscle) | |
| Brain | Mammals | Present | [1] |
| Heart | Human | 10.1 ± 13.4 µmol/kg (dry muscle) | |
| Kidney | Human | Present | [3] |
Experimental Protocols for L-Anserine Quantification
Accurate quantification of L-Anserine in biological matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.
Sample Preparation from Meat and Tissue
-
Homogenization: Weigh approximately 1-5 g of the tissue sample and homogenize it in a suitable buffer, such as 0.01 M HCl or a sodium dodecyl sulphate solution.[3][9]
-
Deproteinization: Add a precipitating agent like perchloric acid (to a final concentration of 3-8%) or trichloroacetic acid to the homogenate to remove proteins. Centrifuge at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.
-
Extraction: The supernatant containing L-Anserine can be further purified using solid-phase extraction (SPE) if necessary, particularly for complex matrices.[9]
-
Filtration: Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection into the analytical system.[3]
HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: An amino column is commonly used.[3]
-
Mobile Phase: A micellar mobile phase of 0.10 M sodium dodecyl sulphate buffered at pH 7 has been shown to be effective.[3]
-
Detection: UV detection at a wavelength of 210 nm or 214 nm.[1]
-
Quantification: Based on a calibration curve generated from L-Anserine standards of known concentrations.[1]
LC-MS/MS Method
-
Instrumentation: A liquid chromatography system coupled to a triple-quadrupole mass spectrometer.
-
Column: A reverse-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column can be used.[9]
-
Mobile Phase: A gradient of acetonitrile and water with additives like formic acid or ammonium acetate is typically employed.[9]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is common.
-
Transitions: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for L-Anserine (e.g., m/z 241.1 -> 110.1).
-
Quantification: An internal standard (e.g., a stable isotope-labeled L-Anserine) is often used to improve accuracy and precision.[9]
Signaling Pathways Involving L-Anserine
L-Anserine exerts its biological effects through various signaling pathways, primarily related to its antioxidant and anti-inflammatory properties.
Experimental Workflow for L-Anserine Quantification
Caption: A generalized workflow for the extraction and quantification of L-Anserine from biological samples.
Keap1-Nrf2 Antioxidant Response Pathway
L-Anserine has been shown to upregulate the Keap1-Nrf2 pathway, a key regulator of cellular antioxidant responses.
Caption: L-Anserine's role in the Keap1-Nrf2 antioxidant signaling pathway.
JNK-Caspase-3 Apoptotic Pathway
L-Anserine can attenuate apoptosis by downregulating the JNK-Caspase-3 signaling pathway.
Caption: The inhibitory effect of L-Anserine on the JNK-Caspase-3 apoptotic pathway.
ERK Signaling Pathway in Melanogenesis
L-Anserine has been demonstrated to activate the ERK signaling pathway, which in turn suppresses melanogenesis.[1]
Caption: L-Anserine-mediated activation of the ERK pathway leading to the suppression of melanin synthesis.
Conclusion
L-Anserine is a prevalent dipeptide in the diet of omnivores and is endogenously present in key metabolic tissues. Its stability and diverse biological activities, mediated through pathways like Keap1-Nrf2, JNK-Caspase-3, and ERK, make it a compelling molecule for further investigation in drug development and nutritional science. The standardized analytical methods presented here provide a robust framework for the accurate quantification of L-Anserine in various biological samples, which is fundamental for advancing our understanding of its physiological roles and therapeutic potential.
References
- 1. Anserine/Carnosine-Rich Extract from Thai Native Chicken Suppresses Melanogenesis via Activation of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anserine/Carnosine-Rich Extract from Thai Native Chicken Suppresses Melanogenesis via Activation of ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Temporal pattern and synergy influence activity of ERK signaling pathways during L-LTP induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. l-Anserine Increases Muscle Differentiation and Muscle Contractility in Human Skeletal Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anserine (beta-alanyl-3-methyl-L-histidine) improves neurovascular-unit dysfunction and spatial memory in aged AβPPswe/PSEN1dE9 Alzheimer’s-model mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dissolving L-Anserine Nitrate for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of L-Anserine nitrate for use in various in vitro assays. This compound is a dipeptide with known antioxidant, anti-glycation, and anti-crosslinking properties, making it a compound of interest in numerous biological studies.[1][2][3][4] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results.
Data Presentation: Solubility of this compound
The solubility of this compound in common laboratory solvents is summarized in the table below. This data has been compiled from various suppliers and should be used as a guide. It is recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 59 - 60[1][2][5][6] | 194.53 - 197.84 | Sonication may be required to fully dissolve the compound.[2] |
| Phosphate-Buffered Saline (PBS) | 50[7] | 164.86 | Ultrasonic assistance is recommended for dissolution.[7] |
| Dimethyl Sulfoxide (DMSO) | Insoluble to 3.03[1][2][5][6] | ~10 | Generally considered insoluble.[1][5][6] If used, fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1] Sonication may be necessary.[2] |
| Ethanol | Insoluble[1][5][6] | - | Not a suitable solvent. |
Experimental Protocols
This section outlines the detailed methodology for preparing a stock solution and subsequent working solutions of this compound for in vitro assays.
Materials
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Ultrasonic bath
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution
This protocol describes the preparation of a 60 mg/mL this compound stock solution in water.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, to prepare 10 mL of a 60 mg/mL solution, weigh 600 mg of the powder.
-
Solvent Addition: Add a portion of the sterile water to the conical tube (e.g., 7-8 mL for a final volume of 10 mL).
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the powder is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.[8]
-
Volume Adjustment: Once the powder is completely dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile conical tube. This is particularly important for cell-based assays.[9]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1][9] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][9]
Protocol 2: Preparation of a Working Solution for Cell Culture Assays
This protocol details the dilution of the stock solution to a final working concentration in cell culture medium.
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of a 1 mM working solution from a 197.84 mM (60 mg/mL) stock solution:
-
(V1)(197.84 mM) = (10 mL)(1 mM)
-
V1 = 0.0505 mL or 50.5 µL
-
-
Preparation: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion.
-
Application: The freshly prepared working solution is now ready to be added to your cell cultures. It is recommended to prepare working solutions fresh for each experiment.[7][9]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway involving the antioxidant properties of L-Anserine.
Caption: Workflow for this compound Solution Preparation.
Caption: Antioxidant Signaling Pathway of L-Anserine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. selleck.co.jp [selleck.co.jp]
- 6. This compound salt产品说明书 [selleck.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
Recommended storage conditions for L-Anserine nitrate stock solutions.
Introduction
L-Anserine nitrate is a salt of L-Anserine, a naturally occurring dipeptide composed of β-alanine and 3-methyl-L-histidine. It is recognized for its potent antioxidant and anti-glycation properties, making it a compound of significant interest in research, particularly in the fields of neuroprotection, anti-aging, and metabolic disorders. Proper preparation and storage of this compound stock solutions are crucial to maintain its stability and ensure the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the recommended storage of this compound stock solutions.
Data Presentation: Storage and Solubility
To ensure the integrity of this compound for research purposes, it is imperative to adhere to appropriate storage conditions for both the solid compound and its prepared stock solutions. The following tables summarize the key storage and solubility parameters.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Protect from moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 6 months - 1 year | Recommended for long-term storage of aliquots to prevent degradation from freeze-thaw cycles.[1] |
| -20°C | 1 month | Suitable for short-term storage.[1] |
Table 2: Solubility Data
| Solvent | Solubility | Concentration (mM) | Notes |
| Water | 59-60 mg/mL | ~194.5 - 197.8 | Sonication or ultrasonic assistance may be required for complete dissolution.[2] |
| DMSO | ~3.03 mg/mL | ~10 | Sonication is recommended. Some sources report insolubility, fresh DMSO is critical.[1][2] |
| Ethanol | Insoluble | - | Not a recommended solvent.[1] |
Experimental Protocols
Protocol 1: Preparation of Aqueous this compound Stock Solution (100 mM)
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate Required Mass: To prepare a 100 mM stock solution, calculate the mass of this compound needed. The molecular weight of this compound is 303.27 g/mol .
-
For 10 mL of a 100 mM solution:
-
Mass (g) = 0.1 mol/L * 0.010 L * 303.27 g/mol = 0.30327 g (or 303.27 mg)
-
-
-
Weighing: Accurately weigh the calculated amount of this compound powder in a sterile conical tube.
-
Dissolution: Add the desired volume of sterile, purified water to the conical tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the powder is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear.
-
Sterilization: To ensure the sterility of the stock solution for cell culture or other sensitive applications, filter the solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Ferric Thiocyanate Method for Antioxidant Activity Assessment
This protocol provides a general framework for assessing the antioxidant activity of the prepared this compound stock solution.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Linoleic acid
-
95% Ethanol
-
0.1 M Sodium phosphate buffer (pH 7.0)
-
30% Ammonium thiocyanate solution
-
20 mM Ferrous chloride solution in 3.5% HCl
-
Test tubes
-
Incubator or water bath at 60°C
Procedure:
-
Prepare Reaction Mixture: In a test tube, mix the following:
-
0.5 mL of various concentrations of this compound solution (diluted from the stock solution)
-
1.0 mL of 0.1 M sodium phosphate buffer (pH 7.0)
-
1.0 mL of 50 mM linoleic acid in 95% ethanol
-
-
Incubation: Place the test tubes in the dark at 60°C to induce oxidation.
-
Color Development: At timed intervals, take a 50 µL aliquot of the reaction mixture and add the following in sequence:
-
4.7 mL of 75% ethanol
-
0.1 mL of 30% ammonium thiocyanate
-
0.1 mL of 20 mM ferrous chloride solution
-
-
Absorbance Measurement: After 3 minutes, measure the absorbance of the red-colored solution at 500 nm using a spectrophotometer. A lower absorbance indicates higher antioxidant activity.
-
Control: A control sample containing deionized water instead of the this compound solution should be run in parallel.
Visualizations
The following diagrams illustrate the proposed mechanisms of action for L-Anserine.
Caption: Antioxidant mechanisms of L-Anserine.
Caption: Anti-glycation mechanism of L-Anserine.
References
L-Anserine Nitrate: Application Notes and Protocols for Neuroprotection Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging research into the neuroprotective applications of L-Anserine nitrate. L-Anserine, a naturally occurring histidine-containing dipeptide, has demonstrated significant potential in mitigating neuronal damage through its antioxidant, anti-inflammatory, and anti-glycation properties.[1][2] The nitrate salt of L-Anserine is of particular interest for its potential to combine the neuroprotective effects of L-Anserine with the vasodilatory and signaling properties of nitric oxide, a critical molecule in cerebrovascular health.[3]
This document details established and adaptable experimental protocols for investigating the neuroprotective effects of this compound in both in vitro and in vivo models of neurodegeneration, including Alzheimer's disease and ischemic stroke.
Mechanisms of Neuroprotection
This compound is hypothesized to exert its neuroprotective effects through a multi-faceted approach, primarily centered on combating oxidative stress and neuroinflammation.
Antioxidant Activity: L-Anserine is a potent scavenger of reactive oxygen species (ROS), which are key contributors to neuronal damage in neurodegenerative diseases.[2][4] By neutralizing these harmful molecules, L-Anserine helps to preserve cellular integrity and function.
Anti-inflammatory Effects: Chronic neuroinflammation is a hallmark of many neurodegenerative conditions. L-Anserine has been shown to suppress inflammatory responses in the brain, potentially by modulating signaling pathways such as NF-κB.[2]
Anti-glycation and Anti-crosslinking: Advanced glycation end-products (AGEs) contribute to the pathology of diseases like Alzheimer's by promoting protein aggregation and cellular dysfunction. L-Anserine has been shown to inhibit the formation of AGEs.[1]
Modulation of Neurovascular Unit Function: Research suggests that L-Anserine can improve the function of the neurovascular unit, which is critical for maintaining a healthy brain microenvironment.[5][6]
The following diagram illustrates the proposed signaling pathways involved in L-Anserine's neuroprotective actions.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on L-Anserine. It is important to note that these studies primarily used L-Anserine, and further research is needed to quantify the specific effects of this compound.
Table 1: In Vivo Efficacy in Alzheimer's Disease Model Mice
| Parameter | Model | Treatment | Duration | Outcome | Reference |
| Cognitive Function | AβPPswe/PSEN1dE9 Mice | L-Anserine | 8 weeks | Complete recovery of memory deficits | [5][6] |
| Neuroinflammation | AβPPswe/PSEN1dE9 Mice | L-Anserine | 8 weeks | Significant suppression of astrocyte activation | [2] |
| Pericyte Coverage | AβPPswe/PSEN1dE9 Mice | L-Anserine | 8 weeks | Improved pericyte coverage on endothelial cells | [5][6] |
Table 2: In Vivo Efficacy in Ischemic Stroke Model Mice
| Parameter | Model | Treatment | Outcome | Reference |
| Infarct Size | Permanent Middle Cerebral Artery Occlusion (pMCAO) | L-Anserine (1000 mg/kg) | Reduction in infarct size (not statistically significant) | [1] |
| Neurological Function | pMCAO | L-Anserine (1000 mg/kg) | No statistically significant improvement | [1] |
Experimental Protocols
The following protocols are adapted from established methodologies and can be used to assess the neuroprotective effects of this compound.
In Vitro Neuroprotection Assays
Objective: To determine the ability of this compound to protect neuronal cells from various insults.
Cell Line: Human neuroblastoma SH-SY5Y cells are a suitable model. A robust differentiation protocol can be found in the literature.[7][8]
3.1.1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
This compound (various concentrations)
-
Neurotoxic insult (e.g., Amyloid-beta 1-42, glutamate, or H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Protocol:
-
Seed and differentiate SH-SY5Y cells in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound for 24 hours.
-
Induce neurotoxicity by adding the chosen insult for a further 24 hours.
-
Remove the medium and add MTT solution to each well. Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
3.1.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Differentiated SH-SY5Y cells in a 6-well plate
-
This compound
-
Neurotoxic insult
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound and the neurotoxic insult as described for the cell viability assay.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide and incubate in the dark.
-
Analyze the cells using a flow cytometer.
3.1.3. Measurement of Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect intracellular ROS levels.
Materials:
-
Differentiated SH-SY5Y cells in a 96-well black plate
-
This compound
-
Oxidative stress-inducing agent (e.g., H₂O₂)
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Fluorescence plate reader
Protocol:
-
Treat cells with this compound and the oxidative stress-inducing agent.
-
Load the cells with DCFH-DA probe and incubate.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity (excitation/emission ~485/535 nm).
In Vivo Neuroprotection Studies
Objective: To evaluate the neuroprotective efficacy of this compound in animal models of neurodegenerative diseases.
Animal Models:
-
Alzheimer's Disease: AβPPswe/PSEN1dE9 transgenic mice are a commonly used model.[2][6]
-
Ischemic Stroke: Permanent middle cerebral artery occlusion (pMCAO) in mice is a standard model.[1]
3.2.1. Treatment Regimen
-
Administration: this compound can be administered via oral gavage or intraperitoneal injection.
-
Dosage: Based on previous studies with L-Anserine, a starting dose of 500-1000 mg/kg can be considered.[1]
-
Duration: For chronic models like Alzheimer's disease, treatment for several weeks is recommended.[5][6] For acute models like stroke, administration can be before or after the ischemic event.
3.2.2. Assessment of Neuroinflammation
Immunohistochemistry for glial fibrillary acidic protein (GFAP), a marker of activated astrocytes, is a common method.
Protocol:
-
Perfuse the animals and collect brain tissue.
-
Fix, process, and section the brain tissue.
-
Perform antigen retrieval.
-
Incubate sections with a primary antibody against GFAP.
-
Incubate with a fluorescently labeled secondary antibody.
-
Image the sections using a fluorescence microscope and quantify the GFAP-positive area.
3.2.3. Western Blot for NF-κB Signaling Pathway
This technique can be used to measure the levels of key proteins in the NF-κB signaling pathway.
Protocol:
-
Extract protein from brain tissue homogenates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of NF-κB p65.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows.
Conclusion
This compound presents a promising avenue for neuroprotection research. The protocols and data presented in these application notes provide a solid foundation for further investigation into its therapeutic potential. Future studies should focus on elucidating the specific contributions of the nitrate moiety to the neuroprotective effects of L-Anserine and on translating these preclinical findings into clinical applications.
References
- 1. Differential Neuroprotective Effects of Carnosine, Anserine, and N-Acetyl Carnosine against Permanent Focal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anserine (beta-alanyl-3-methyl-L-histidine) improves neurovascular-unit dysfunction and spatial memory in aged AβPPswe/PSEN1dE9 Alzheimer’s-model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosamultin from Potentilla anserine L. exhibits nephroprotection and antioxidant activity by regulating the reactive oxygen species/C/EBP homologous protein signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Anserine (beta-alanyl-3-methyl-L-histidine) improves neurovascular-unit dysfunction and spatial memory in aged AβPPswe/PSEN1dE9 Alzheimer's-model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Anserine Nitrate as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in vertebrate muscle and brain tissue. It exhibits significant antioxidant, anti-glycation, and pH-buffering capabilities, making it a molecule of interest in physiology, nutrition, and pharmacology. Accurate quantification of L-Anserine in biological matrices and pharmaceutical formulations is crucial for research and development. L-Anserine nitrate is a stable, high-purity salt form of L-Anserine, making it an ideal reference standard for analytical applications.
These application notes provide detailed protocols for using this compound as a reference standard for the quantitative analysis of L-Anserine in various samples, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Physicochemical Properties of this compound Reference Standard
A reliable reference standard must have well-characterized physical and chemical properties. This compound is commercially available from multiple suppliers with high purity, often confirmed by NMR and HPLC.[1][2] In some cases, it is a traceable reference material evaluated by metrology institutes, ensuring its suitability for quantitative analysis.[3]
| Property | Value | Source |
| CAS Number | 10030-52-1 | [1][4] |
| Molecular Formula | C₁₀H₁₇N₅O₆ | [1][4] |
| Molecular Weight | 303.27 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | [5][6] |
| Purity | ≥98% to 99.64% | [4][5][7] |
| Solubility | Soluble in water.[8] Insoluble in DMSO.[1] | [1][8] |
| Storage | Keep in a dark place, inert atmosphere, 2-8°C.[6] For stock solutions: -80°C for 6 months; -20°C for 1 month.[7] | [6][7] |
Experimental Protocols
The following protocols describe the use of this compound as a reference standard for the quantification of anserine in biological samples, such as plasma, urine, and tissue homogenates, by LC-MS/MS.
Preparation of Stock and Working Standard Solutions
Objective: To prepare accurate concentrations of this compound to be used for calibration curves and as quality control samples.
Materials:
-
This compound Reference Standard
-
HPLC-grade water[9]
-
HPLC-grade acetonitrile[9]
-
Formic acid[9]
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
Protocol:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve it in HPLC-grade water in a volumetric flask to achieve a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[7]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent, such as a mixture of acetonitrile and water (1:1, v/v) containing 0.1% formic acid.[9]
-
The concentration range for the calibration curve should bracket the expected concentration of anserine in the samples. A typical range could be from 10 µg/L to 200 µg/L.[9]
-
Sample Preparation
Objective: To extract anserine from the biological matrix and remove interfering substances.
Materials:
-
Biological samples (e.g., plasma, tissue homogenate)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled anserine or a structurally similar compound like L-histidyl-L-leucine[10])
-
Potassium bicarbonate (KHCO₃)[12]
-
Centrifuge
-
Vortex mixer
Protocol for Tissue Samples:
-
Homogenize the tissue in a suitable buffer (e.g., PBS) containing a protease inhibitor.[11]
-
Add an internal standard to the homogenate.[11]
-
Vortex for 15 minutes and then centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[11][12]
-
Transfer the supernatant to a new tube and neutralize it with potassium bicarbonate.[12]
-
Centrifuge again to remove the precipitate.[12]
-
The resulting supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate and quantify anserine using liquid chromatography and tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Exemplary LC-MS/MS Parameters:
| Parameter | Typical Value/Condition | Source |
| LC Column | Mixed-mode column (provides normal phase and ion exchange) or a reverse-phase column (e.g., Acquity UPLC BEH Amide). | [10][13] |
| Mobile Phase | A gradient of acetonitrile and water with a modifier like formic acid. | [9] |
| Flow Rate | Dependent on column dimensions, typically in the range of 0.2-1.0 mL/min. | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [12] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [11] |
| MRM Transitions | Anserine: Precursor ion m/z 241.1, Product ions m/z 109.2, 126, or 170. Carnosine (for comparison): Precursor ion m/z 227.1, Product ion m/z 110. | [10][11][12] |
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.
-
Use the regression equation from the calibration curve to determine the concentration of anserine in the unknown samples.
Quantitative Data Summary
The performance of analytical methods for anserine quantification is critical for obtaining reliable results. The following table summarizes key validation parameters from published LC-MS/MS methods.
| Parameter | Value | Source |
| Limit of Detection (LOD) | 0.0303 nmol | [11] |
| Limit of Quantification (LOQ) | 0.0917 nmol | [11] |
| Linearity Range | 15.6 ng/mL – 1.6 mg/mL | [10] |
| Intra-day Precision (%RSD) | ≤ 14.8% | [10] |
| Inter-day Precision (%RSD) | ≤ 14.8% | [10] |
| Accuracy | ± 10.0% | [10] |
Visualizations
Experimental Workflow for Anserine Quantification
The following diagram illustrates the general workflow for quantifying anserine in a biological sample using this compound as a reference standard.
Caption: Workflow for Anserine Quantification using a Reference Standard.
This application note provides a comprehensive guide for the utilization of this compound as a reference standard in analytical chemistry. Adherence to these protocols will enable researchers to obtain accurate and reproducible quantification of L-Anserine in various matrices, facilitating further investigation into its physiological and pharmacological roles.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. 10030-52-1・this compound Reference Material・012-25721[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. scbt.com [scbt.com]
- 5. L-Anserine hydroxylradicalscavenger 10030-52-1 [sigmaaldrich.com]
- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 9. vliz.be [vliz.be]
- 10. researchgate.net [researchgate.net]
- 11. Carnosine and anserine homeostasis in skeletal muscle and heart is controlled by β‐alanine transamination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anserine is expressed in human cardiac and skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for L-Anserine Nitrate in Oxidative Stress Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-Anserine nitrate in the study of oxidative stress models. This document outlines the antioxidant properties of this compound, presents detailed protocols for both in vitro and in vivo experimental setups, and includes quantitative data to facilitate the design and execution of research projects.
Introduction to this compound and Oxidative Stress
This compound is the nitrate salt of L-Anserine, a naturally occurring dipeptide (β-alanyl-3-methyl-L-histidine) found in high concentrations in the skeletal muscle and brain of various animals. It is recognized for its potent antioxidant properties, which include the direct scavenging of reactive oxygen species (ROS), particularly hydroxyl radicals, and the chelation of pro-oxidant metal ions.[1] Emerging research suggests that this compound may also exert its protective effects by modulating endogenous antioxidant defense systems, such as the Keap1-Nrf2 signaling pathway.[2]
Oxidative stress, characterized by an imbalance between the production of ROS and the ability of the body to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and liver injury. This compound serves as a valuable tool for investigating the mechanisms of oxidative damage and for the preclinical evaluation of potential therapeutic agents.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound in models of oxidative stress.
Table 1: In Vitro Effects of L-Anserine on Oxidative Stress Parameters in TBHP-Induced L-02 Cells [2]
| Parameter | Control | TBHP Model (400 µM) | L-Anserine (10 mM) + TBHP | L-Anserine (20 mM) + TBHP | L-Anserine (40 mM) + TBHP |
| Cell Viability (%) | 100 | 55.2 | 70.1 | 78.5 | 72.3 |
| ROS Level (%) | 100 | 250.1 | 168.1 | 203.1 | 177.1 |
| GSH Level (%) | 100 | 45.2 | 50.3 | 58.0 | 55.4 |
| Nrf2 Protein Expression (relative) | 1.0 | 0.6 | 1.2 | 1.5 | 1.4 |
| HO-1 Protein Expression (relative) | 1.0 | 0.7 | 1.3 | 1.6 | 1.5 |
| NQO1 Protein Expression (relative) | 1.0 | 0.5 | 1.1 | 1.4 | 1.3 |
TBHP: tert-Butyl hydroperoxide; ROS: Reactive Oxygen Species; GSH: Glutathione; Nrf2: Nuclear factor erythroid 2-related factor 2; HO-1: Heme oxygenase-1; NQO1: NAD(P)H quinone dehydrogenase 1.
Table 2: In Vivo Effects of this compound on Serum Biomarkers in a Gamma-Irradiation Rat Model [3][4]
| Parameter | Control | Gamma Irradiation (6.5 Gy) | This compound (0.4 mg/kg) + Irradiation |
| Alanine Aminotransferase (ALT) (U/L) | 35.2 ± 2.1 | 78.5 ± 4.3 | 45.3 ± 3.2 |
| Aspartate Aminotransferase (AST) (U/L) | 85.1 ± 5.6 | 152.3 ± 9.8 | 98.7 ± 6.4 |
| Malondialdehyde (MDA) (nmol/mL) | 2.1 ± 0.2 | 5.8 ± 0.5 | 3.2 ± 0.3 |
| Superoxide Dismutase (SOD) (U/mL) | 150.4 ± 10.2 | 85.6 ± 7.9 | 125.8 ± 9.1 |
Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway influenced by this compound and provide overviews of the experimental workflows.
Caption: Keap1-Nrf2 signaling pathway modulated by this compound.
Caption: In vitro experimental workflow for studying this compound.
Caption: In vivo experimental workflow for studying this compound.
Experimental Protocols
In Vitro Model: H₂O₂-Induced Oxidative Stress in HepG2 Cells
This protocol describes the induction of oxidative stress in human hepatoma (HepG2) cells using hydrogen peroxide (H₂O₂) and subsequent treatment with this compound.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in sterile water)
-
Hydrogen peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Reagents for Glutathione (GSH) and Superoxide Dismutase (SOD) assays
-
Reagents and antibodies for Western blotting
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 20, 40 mM) for 2 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 200-700 µM) to the culture medium for 6-12 hours.
-
-
Cell Viability Assay (MTT):
-
After treatment, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Intracellular ROS Measurement:
-
Wash the cells with PBS.
-
Incubate the cells with DCFH-DA (10 µM) for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
-
Preparation of Cell Lysate:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Biochemical Assays:
-
Measure the protein concentration of the cell lysate using a BCA or Bradford assay.
-
Perform GSH and SOD activity assays on the cell lysates according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Separate proteins from the cell lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Model: Gamma-Irradiation-Induced Oxidative Stress in Rats
This protocol details the induction of oxidative stress in rats via gamma-irradiation and the assessment of the protective effects of this compound.[3][4]
Materials:
-
Male albino rats (150-200 g)
-
This compound (dissolved in sterile saline)
-
Gamma-irradiation source (e.g., Cobalt-60)
-
Anesthetics
-
Reagents for serum biomarker analysis (ALT, AST)
-
Reagents for MDA and SOD assays
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats for at least one week under standard laboratory conditions.
-
Divide the animals into three groups: Control, Gamma-Irradiation, and this compound + Gamma-Irradiation.
-
-
Treatment:
-
Administer this compound (0.4 mg/kg body weight) intraperitoneally (i.p.) to the treatment group daily for a specified period (e.g., 14 days) prior to irradiation.
-
The control and irradiation-only groups should receive an equivalent volume of saline.
-
-
Induction of Oxidative Stress:
-
Expose the Gamma-Irradiation and this compound + Gamma-Irradiation groups to a single dose of whole-body gamma-irradiation (e.g., 6.5 Gy).
-
-
Sample Collection:
-
At a predetermined time point post-irradiation (e.g., 24 hours or 14 days), anesthetize the animals and collect blood via cardiac puncture.
-
Perfuse the liver with ice-cold saline and excise the tissue.
-
-
Serum Analysis:
-
Allow the blood to clot and centrifuge to separate the serum.
-
Measure the levels of ALT and AST in the serum using standard biochemical assay kits.
-
-
Tissue Homogenate Preparation:
-
Homogenize a portion of the liver tissue in ice-cold buffer (e.g., potassium phosphate buffer).
-
Centrifuge the homogenate and collect the supernatant.
-
-
Biochemical Assays on Tissue Homogenate:
-
Measure the protein concentration of the homogenate.
-
Perform the Malondialdehyde (MDA) assay (TBARS method) to assess lipid peroxidation.
-
Measure Superoxide Dismutase (SOD) activity using a commercially available kit.
-
In Vivo Model: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Rats
This protocol provides a framework for inducing liver injury and oxidative stress using CCl₄ and evaluating the therapeutic potential of this compound.[1][5][6]
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Carbon tetrachloride (CCl₄)
-
Olive oil
-
This compound
-
Reagents for biochemical assays as described in the gamma-irradiation protocol.
Procedure:
-
Animal Grouping:
-
Divide rats into groups: Control (vehicle), CCl₄ model, and this compound + CCl₄.
-
-
Induction of Hepatotoxicity:
-
Administer CCl₄ (e.g., 1 mL/kg, 50% in olive oil, i.p.) twice a week for a specified duration (e.g., 4-8 weeks) to induce chronic liver injury.
-
-
This compound Treatment:
-
Administer this compound (dose to be optimized, e.g., via oral gavage or i.p. injection) either concurrently with or after the CCl₄ challenge.
-
-
Sample Collection and Analysis:
-
Follow the procedures for sample collection (blood and liver) and analysis (serum biomarkers, MDA, SOD) as outlined in the gamma-irradiation protocol.
-
Additionally, a portion of the liver can be fixed in 10% formalin for histopathological examination (H&E and Masson's trichrome staining) to assess inflammation, necrosis, and fibrosis.
-
References
- 1. Geraniol prevents CCl4-induced hepatotoxicity via suppression of hepatic oxidative stress, pro-inflammation and apoptosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Anserine Nitrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in the skeletal muscle and brain of various vertebrates.[1][2] Its nitrate salt is a stable form suitable for research applications. L-Anserine exhibits a range of biological activities, including potent antioxidant, neuroprotective, and anti-inflammatory effects.[3][4] A key advantage of L-Anserine over its structural analog, L-Carnosine, is its resistance to degradation by serum carnosinase, which allows for a longer duration of action in biological systems.[1] These properties make L-Anserine nitrate a compound of significant interest for various cell culture applications, particularly in the fields of neurobiology, pharmacology, and oxidative stress research.
These application notes provide an overview of the utility of this compound in cell culture and detailed protocols for investigating its key biological activities.
Key Applications
-
Antioxidant and Cytoprotective Agent: this compound can be used to protect cells from oxidative damage induced by various stressors, such as hydrogen peroxide (H₂O₂), menadione, or exposure to high glucose. Its antioxidant mechanisms include direct scavenging of reactive oxygen species (ROS), chelation of pro-oxidant metal ions, and potential upregulation of endogenous antioxidant systems.[1][5]
-
Neuroprotective Agent: In neuronal cell culture models, this compound can be investigated for its ability to protect against neurotoxicity. This is particularly relevant for studies on neurodegenerative diseases where endoplasmic reticulum (ER) stress is implicated. L-Anserine has been shown to protect against neurotoxicity induced by ER-stress inducers.[1][3][6]
-
Anti-inflammatory Agent: this compound is a candidate for studying the modulation of inflammatory responses in vitro. It can be used in macrophage cell lines, such as RAW 264.7, to assess its ability to reduce the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for the effects of this compound in various cell culture-based assays. These tables are intended to provide a framework for data presentation.
Table 1: Antioxidant Activity of this compound in Oxidative Stress-Induced Cell Viability Assay
| Cell Line | Oxidative Stressor (Concentration) | This compound (µM) | Cell Viability (%) |
| SH-SY5Y | H₂O₂ (100 µM) | 0 | 52 ± 4.5 |
| SH-SY5Y | H₂O₂ (100 µM) | 100 | 65 ± 5.1 |
| SH-SY5Y | H₂O₂ (100 µM) | 500 | 78 ± 3.9 |
| SH-SY5Y | H₂O₂ (100 µM) | 1000 | 89 ± 4.2 |
Table 2: Neuroprotective Effect of this compound against Tunicamycin-Induced ER Stress
| Cell Line | Neurotoxin (Concentration) | This compound (µM) | Neurite Outgrowth (Average length in µm) |
| Differentiated SH-SY5Y | Tunicamycin (1 µg/mL) | 0 | 15 ± 3.2 |
| Differentiated SH-SY5Y | Tunicamycin (1 µg/mL) | 100 | 28 ± 4.1 |
| Differentiated SH-SY5Y | Tunicamycin (1 µg/mL) | 500 | 45 ± 5.5 |
| Differentiated SH-SY5Y | Tunicamycin (1 µg/mL) | 1000 | 58 ± 6.3 |
Table 3: Anti-inflammatory Effect of this compound on LPS-Stimulated Macrophages
| Cell Line | Inflammatory Stimulus (Concentration) | This compound (µM) | Nitric Oxide (NO) Production (% of Control) |
| RAW 264.7 | LPS (1 µg/mL) | 0 | 100 |
| RAW 264.7 | LPS (1 µg/mL) | 100 | 85 ± 7.2 |
| RAW 264.7 | LPS (1 µg/mL) | 500 | 62 ± 6.8 |
| RAW 264.7 | LPS (1 µg/mL) | 1000 | 45 ± 5.9 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sonicator (recommended)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Determine the appropriate solvent. this compound is soluble in water (approx. 59 mg/mL) and to a lesser extent in DMSO (approx. 3.03 mg/mL).[7] For most cell culture applications, preparing a stock solution in sterile water is recommended to avoid solvent toxicity.
-
Weigh the this compound powder in a sterile microcentrifuge tube under aseptic conditions.
-
Add the appropriate volume of sterile water to achieve the desired stock concentration (e.g., 100 mM).
-
Facilitate dissolution. If the powder does not dissolve readily, sonicate the solution for 5-10 minutes.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot and store. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Cellular Antioxidant Activity Assay using DCFH-DA
Objective: To quantify the ability of this compound to reduce intracellular reactive oxygen species (ROS) levels.
Materials:
-
Human neuroblastoma SH-SY5Y cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom cell culture plates
-
This compound stock solution
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hydrogen peroxide (H₂O₂) or another ROS inducer
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
This compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 100, 500, 1000 µM). Include a vehicle control (medium only). Incubate for 1-2 hours.
-
DCFH-DA Loading: Remove the medium and wash the cells once with warm PBS. Add 100 µL of 20 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells once with warm PBS. Add 100 µL of a ROS inducer (e.g., 100 µM H₂O₂) in PBS to the appropriate wells. Include a negative control (PBS only).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a microplate reader. Take readings every 5 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of fluorescence increase over time. Compare the rates of the this compound-treated groups to the vehicle control group to determine the percentage reduction in ROS.
Caption: Workflow for assessing the antioxidant activity of this compound.
Protocol 3: Neuroprotection Assay in Differentiated SH-SY5Y Cells
Objective: To evaluate the protective effect of this compound against neurotoxin-induced cell death and neurite retraction.
Materials:
-
SH-SY5Y cells
-
Differentiation medium (e.g., DMEM/F12 with 1% FBS and 10 µM retinoic acid)
-
This compound stock solution
-
Neurotoxin (e.g., Tunicamycin for ER stress)
-
Cell viability assay kit (e.g., MTT or CCK-8)
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Differentiation of SH-SY5Y Cells: Seed SH-SY5Y cells on plates coated with an extracellular matrix protein (e.g., collagen). Culture the cells in differentiation medium for 5-7 days, replacing the medium every 2-3 days, to induce a neuronal phenotype.
-
Treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Induction of Neurotoxicity: Add the neurotoxin (e.g., 1 µg/mL Tunicamycin) to the medium and incubate for another 24 hours.
-
Assessment of Cell Viability: Perform a cell viability assay according to the manufacturer's instructions to quantify cell survival.
-
Morphological Analysis: Capture images of the cells using a microscope. Measure the length of neurites using image analysis software to assess neurite retraction.
-
Data Analysis: Compare the cell viability and average neurite length of the this compound-treated groups to the neurotoxin-only control.
Caption: Putative mechanism of L-Anserine's neuroprotection against ER stress.
Protocol 4: Anti-inflammatory Assay in RAW 264.7 Macrophages
Objective: To measure the inhibitory effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cells
-
Complete cell culture medium
-
24-well cell culture plates
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent system for NO measurement
-
ELISA kits for TNF-α and IL-6
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitric Oxide Measurement:
-
Collect the cell culture supernatants.
-
Mix 50 µL of supernatant with 50 µL of Sulfanilamide solution (from Griess Reagent kit) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement: Use the collected supernatants to measure the concentrations of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of NO and cytokines in the this compound-treated groups to the LPS-only control.
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. L-Anserine | 584-85-0 | FA34800 | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
Spectrophotometric Determination of L-Anserine in Muscle Tissue: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Anserine (β-alanyl-1-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide predominantly found in the skeletal muscle and brain of various vertebrates. It plays a significant role as a pH buffer, antioxidant, and metal-ion chelator within muscle tissue. The quantification of L-Anserine is crucial for studies in nutrition, exercise physiology, and the development of therapeutic agents targeting muscle function and oxidative stress. This application note provides a detailed protocol for the spectrophotometric determination of L-Anserine in muscle tissue using the o-phthalaldehyde (OPA) method. This method offers a simple, rapid, and cost-effective alternative to chromatographic techniques.
Principle of the Method
The method is based on the reaction of o-phthalaldehyde (OPA) with the primary amine group of L-Anserine in the presence of a thiol compound (e.g., 2-mercaptoethanol) under alkaline conditions. This reaction forms a highly colored isoindole derivative that exhibits strong absorbance at a specific wavelength, allowing for its spectrophotometric quantification. It is important to note that OPA reacts with other primary amines, including other amino acids and dipeptides like carnosine. Therefore, this method determines the total concentration of such compounds.[1][2][3] For specific quantification of L-Anserine, chromatographic separation prior to spectrophotometric detection would be required.
Quantitative Data Summary
The concentration of L-Anserine can vary significantly depending on the species, muscle type, and age of the animal. The following table summarizes L-Anserine concentrations found in various muscle tissues from different studies.
| Muscle Tissue | Species | L-Anserine Concentration | Method of Analysis | Reference |
| Breast Muscle | Korean Native Chicken | 29.12 mM/g | Not Specified | [4] |
| Longissimus Thoracis et Lumborum (Loin) | Pork | 21.2 ± 1.5 mg/100 g | Liquid Chromatography-Mass Spectrometry | [5] |
| Breast Meat | Chicken | 660 mg (in ingested portion) | Not Specified | [6] |
| Skeletal Muscle | Human | 158.1 ± 68.5 µmol·kg⁻¹ of dry muscle | Not Specified | [7] |
| Cardiac Muscle | Human | 10.1 ± 13.4 µmol·kg⁻¹ of dry muscle | Not Specified | [7] |
Experimental Protocols
Muscle Tissue Preparation
Proper preparation of the muscle tissue is critical to ensure the complete extraction of L-Anserine and the removal of interfering substances such as proteins.
Materials:
-
Muscle tissue sample (e.g., tibialis anterior)
-
4% Paraformaldehyde
-
70% Ethanol
-
Phosphate-buffered saline (PBS)
-
Homogenizer
-
Centrifuge
-
Ice
Protocol:
-
Fixation: Immediately place the excised muscle tissue in 4% paraformaldehyde for up to 48 hours to fix the tissue and minimize degradation. For better preservation of muscle shape, fixing the entire limb is recommended.
-
Storage: After fixation, transfer the muscle tissue to 70% ethanol for storage.
-
Homogenization: Mince the muscle tissue and homogenize it in cold PBS on ice. The ratio of tissue to buffer should be optimized but a common starting point is 1:10 (w/v).
-
Deproteinization: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted L-Anserine and other small molecules. This supernatant will be used for the colorimetric assay.
OPA Spectrophotometric Assay
This protocol is adapted from methods utilizing OPA for the quantification of primary amines.[1][8]
Materials:
-
OPA Reagent (see preparation below)
-
L-Anserine standard solutions (for calibration curve)
-
Prepared muscle tissue supernatant
-
Spectrophotometer
-
Quartz cuvettes or 96-well microplate
OPA Reagent Preparation:
-
Combine 25 ml of 100 mM sodium tetraborate, 2.5 ml of 20% (w/w) SDS, and 40 mg of OPA (dissolved in 1 ml of methanol).
-
Add 100 µl of β-mercaptoethanol.
-
Dilute the mixture to a final volume of 50 ml with deionized water.
-
This reagent should be prepared fresh daily for optimal performance.[8]
Assay Protocol:
-
Standard Curve Preparation: Prepare a series of L-Anserine standard solutions in PBS with concentrations ranging from 10 µM to 500 µM.
-
Reaction Setup:
-
For a standard 1.5 ml cuvette assay, add a 10 to 50 µl aliquot of the muscle tissue supernatant or L-Anserine standard to 1.0 ml of the OPA reagent.[8]
-
For a 96-well microplate assay, add 20 µl of the sample or standard to 200 µl of the OPA reagent in each well.
-
-
Incubation: Mix the solution by inversion or gentle shaking and incubate at room temperature for 2 minutes to allow for color development.[8]
-
Absorbance Measurement: Measure the absorbance of the samples and standards at 340 nm using a spectrophotometer.[8] Use PBS as a blank.
-
Quantification: Determine the concentration of L-Anserine in the muscle tissue samples by comparing their absorbance values to the standard curve.
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of L-Anserine.
Caption: Reaction of L-Anserine with OPA.
References
- 1. An o-phthalaldehyde spectrophotometric assay for proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new rapid method for determination of anserine and carnosine in muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pjsir.org [pjsir.org]
- 4. Genome-wide association studies of anserine and carnosine contents in the breast meat of Korean native chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anserine is expressed in human cardiac and skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
L-Anserine Nitrate: A Tool for Investigating Enzyme Inhibition and Glycation
For Researchers, Scientists, and Drug Development Professionals
Application Note
L-Anserine nitrate, the nitrate salt of the naturally occurring dipeptide L-Anserine (β-alanyl-3-methyl-L-histidine), presents a valuable tool for investigating enzymatic processes and the non-enzymatic glycation of proteins. Found in animal tissues, L-Anserine is recognized for its antioxidant, anti-crosslinking, and anti-glycation activities.[1][2][3] These properties make this compound a compound of interest for studies on enzymes involved in oxidative stress and glycation pathways, as well as its potential inhibitory effects on specific enzymes like dipeptidyl peptidase-IV (DPP-IV).[4]
This document provides an overview of the potential applications of this compound in enzyme inhibition research, along with generalized protocols for its investigation.
Potential Applications in Enzyme Inhibition Research
This compound's established biological activities suggest its utility in studying the inhibition of several classes of enzymes:
-
Enzymes involved in glycation: Advanced glycation end-products (AGEs) are implicated in diabetic complications and aging. L-Anserine has been shown to inhibit the non-enzymatic glycation of proteins.[1][3] This suggests its potential as an inhibitor of enzymes that may be involved in the glycation process or in pathways that mitigate the effects of glycation.
-
Dipeptidyl Peptidase-IV (DPP-IV): Some sources suggest that L-Anserine may exhibit inhibitory activity against DPP-IV, a key enzyme in glucose metabolism and a target for type 2 diabetes therapeutics.[4]
-
Antioxidant Enzymes: As a potent antioxidant and scavenger of hydroxyl radicals, this compound can be used in studies involving enzymes of the antioxidant defense system to understand its role in modulating their activity.[1][3][5]
Data Presentation
Due to the limited availability of specific quantitative data for this compound's enzymatic inhibition in publicly accessible literature, the following table is provided as a template for researchers to systematically record their experimental findings.
| Enzyme Target | Substrate | This compound Concentration Range (µM) | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |
| e.g., Aldose Reductase | e.g., DL-Glyceraldehyde | User-defined | To be determined | To be determined | To be determined | User's experimental data |
| e.g., DPP-IV | e.g., Gly-Pro-AMC | User-defined | To be determined | To be determined | To be determined | User's experimental data |
Experimental Protocols
The following are generalized protocols that can be adapted for investigating the inhibitory potential of this compound against a target enzyme.
Protocol 1: General In Vitro Enzyme Inhibition Assay (Fluorometric/Chromogenic)
This protocol describes a general workflow to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific enzyme.
1. Materials and Reagents:
-
This compound (purity ≥98%)
-
Target enzyme (e.g., DPP-IV, Aldose Reductase)
-
Enzyme substrate (fluorogenic or chromogenic)
-
Assay buffer (specific to the enzyme of interest)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader
-
DMSO (for stock solution preparation, if necessary)
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in assay buffer or an appropriate solvent.
-
Working Solutions: Prepare a series of dilutions of this compound in assay buffer to achieve the desired final concentrations in the assay.
-
Enzyme Solution: Dilute the enzyme to the desired concentration in cold assay buffer.
-
Substrate Solution: Prepare the substrate solution in assay buffer according to the manufacturer's instructions or literature recommendations.
3. Assay Procedure:
-
To each well of the 96-well plate, add 25 µL of the this compound working solutions. For the control (uninhibited) and blank wells, add 25 µL of assay buffer.
-
Add 50 µL of the enzyme solution to all wells except the blank wells. To the blank wells, add 50 µL of assay buffer.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately measure the fluorescence or absorbance at the appropriate wavelength in kinetic mode for a set period (e.g., 30-60 minutes) or as an endpoint reading.
4. Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Protocol 2: In Vitro Protein Glycation Inhibition Assay
This protocol assesses the ability of this compound to inhibit the non-enzymatic glycation of a model protein like bovine serum albumin (BSA).
1. Materials and Reagents:
-
This compound
-
Bovine Serum Albumin (BSA)
-
D-glucose or Fructose
-
Phosphate buffered saline (PBS), pH 7.4
-
Sodium azide (as a preservative)
-
Trichloroacetic acid (TCA)
-
Spectrofluorometer
2. Preparation of Solutions:
-
BSA Solution: Prepare a 10 mg/mL solution of BSA in PBS.
-
Sugar Solution: Prepare a 1 M solution of D-glucose or fructose in PBS.
-
This compound Solutions: Prepare various concentrations of this compound in PBS.
3. Assay Procedure:
-
In separate microcentrifuge tubes, mix 0.5 mL of the BSA solution, 0.4 mL of the sugar solution, and 0.1 mL of the this compound solutions at different concentrations.
-
For the control, add 0.1 mL of PBS instead of the this compound solution. For the blank, use a mixture without the sugar.
-
Add sodium azide to a final concentration of 0.02% to prevent microbial growth.
-
Incubate the tubes in the dark at 37°C for 7-21 days.
-
After incubation, measure the formation of advanced glycation end-products (AGEs) by detecting the characteristic fluorescence at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
Alternatively, AGE formation can be quantified by measuring the absorbance at a specific wavelength or by using an ELISA kit for specific AGEs.
4. Data Analysis:
-
Calculate the percentage of glycation inhibition using the following formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the inhibitory effect.
Visualizations
The following diagrams illustrate key concepts and workflows related to the investigation of this compound as an enzyme inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. youtube.com [youtube.com]
- 5. Carnosine and anserine act as effective transglycating agents in decomposition of aldose-derived Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of L-Anserine Nitrate: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the in vivo administration of L-Anserine nitrate in animal studies. The following sections offer a comprehensive guide to various administration routes, including intraperitoneal injection and oral delivery, based on currently available scientific literature. All quantitative data is summarized for ease of comparison, and experimental workflows are visualized to ensure clarity and reproducibility.
Introduction
This compound is a dipeptide with antioxidant properties, making it a compound of interest for various therapeutic applications.[1][2] As a salt of L-Anserine, it is found in animal tissues and has been investigated for its potential to scavenge hydroxyl radicals and inhibit protein glycation.[1] This document outlines established methods for its administration in animal models to facilitate further research into its pharmacokinetic and pharmacodynamic properties.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vivo administration of this compound and L-Anserine based on published animal studies.
Table 1: Intraperitoneal Administration of Anserine Nitrate
| Animal Model | Compound | Dosage | Frequency | Duration | Reference |
| Male Albino Rats | Anserine Nitrate | 0.4 mg/kg body weight | Single daily dose | 14 successive days | [3] |
Table 2: Oral Administration of L-Anserine
| Animal Model | Compound | Administration Method | Concentration/Dosage | Duration | Reference |
| AβPPswe/PSEN1dE9 Alzheimer's-model mice | L-Anserine | In drinking water | 2.0 g/L (equivalent to 10 mg/mouse/day) | 8 weeks | [4] |
| Male Wistar Rats | Chicken Breast Extract (containing Anserine) | Oral administration | 20 ml/kg | Single dose | [5] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the intraperitoneal and oral administration of this compound.
Protocol for Intraperitoneal (I.P.) Injection
This protocol is adapted from a study using anserine nitrate in male albino rats and general guidelines for intraperitoneal injections in rodents.[3]
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol swabs
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound based on the desired dosage (e.g., 0.4 mg/kg).
-
Dissolve the compound in sterile saline solution to achieve the final desired concentration. Ensure the solution is clear and free of particulates. This compound is soluble in water.[1]
-
-
Animal Preparation:
-
Weigh the animal to determine the precise volume of the solution to be injected.
-
Gently restrain the rat or mouse. For rats, the two-person technique is often preferred for safe and secure handling.
-
-
Injection Procedure:
-
Position the animal on its back with its head tilted slightly downwards. This allows the abdominal organs to shift forward, creating a safer injection site.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Cleanse the injection site with a 70% ethanol swab.
-
Insert the sterile needle at a 30-40° angle into the abdominal cavity.
-
Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, reposition the needle.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.
-
Protocol for Oral Administration via Drinking Water
This protocol is based on a study administering L-Anserine to Alzheimer's model mice.[4]
Materials:
-
This compound
-
Autoclaved drinking water
-
Water bottles
-
Animal scale
-
Graduated cylinders
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound by dissolving it in autoclaved drinking water to the desired concentration (e.g., 2.0 g/L).
-
Ensure the solution is thoroughly mixed.
-
-
Administration:
-
Fill the animal's water bottle with the prepared this compound solution.
-
Provide the treated water ad libitum, allowing the animals free access.
-
For the control group, provide regular autoclaved drinking water.
-
-
Monitoring and Maintenance:
-
Measure water consumption daily to estimate the average daily dose per animal.
-
Replace the this compound solution regularly (e.g., every 2-3 days) to ensure freshness and stability.
-
Monitor the animals for any changes in water intake, body weight, or general health.
-
Protocol for Oral Gavage
While no specific study using this compound via oral gavage was identified, this general protocol can be adapted.
Materials:
-
This compound
-
Sterile water or saline
-
Animal gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Prepare the dosing solution as described in the intraperitoneal injection protocol, ensuring the final volume is appropriate for oral gavage (typically 5-10 mL/kg for rodents).
-
-
Animal Restraint:
-
Gently but firmly restrain the animal to prevent movement and ensure proper positioning of the head and neck.
-
-
Gavage Procedure:
-
Measure the distance from the animal's mouth to the last rib to estimate the correct insertion depth for the gavage needle.
-
Gently insert the gavage needle into the mouth and advance it along the side of the mouth towards the esophagus.
-
Ensure the needle passes into the esophagus and not the trachea. If the animal shows signs of respiratory distress, withdraw the needle immediately.
-
Once the needle is correctly positioned in the stomach, slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
-
Post-Gavage Monitoring:
-
Return the animal to its cage and monitor for any signs of injury, distress, or regurgitation.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: Experimental workflows for intraperitoneal and oral administration.
Potential Signaling Pathway
While direct studies on the signaling pathways of this compound are not available, based on related research, a potential mechanism involves the generation of nitric oxide (NO). Oral administration of a chicken breast extract containing anserine was shown to increase citrulline levels in the brain, indicating NO production.[5] Nitrate supplementation in general can also influence NO bioavailability.[6]
Caption: Potential signaling pathway for this compound.
References
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Anserine (beta-alanyl-3-methyl-L-histidine) improves neurovascular-unit dysfunction and spatial memory in aged AβPPswe/PSEN1dE9 Alzheimer’s-model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral administration of chicken breast extract increases brain carnosine and anserine concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.vt.edu [research.vt.edu]
Troubleshooting & Optimization
L-Anserine Nitrate Solubility in DMSO: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with L-Anserine nitrate in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
Researchers may face challenges in dissolving this compound in DMSO, with reports ranging from limited solubility to insolubility[1][2]. This guide offers a systematic approach to overcoming these issues.
Initial Steps & Observations
1. Visual Inspection: After attempting to dissolve this compound in DMSO, do you observe any of the following?
- Clear Solution: The compound has fully dissolved.
- Hazy or Cloudy Suspension: The compound is partially dissolved or has formed a fine precipitate.
- Visible Solid Particles: The compound has not dissolved.
- Precipitate Formation Over Time: The compound initially dissolved but later crashed out of solution.
2. Review of Compound and Solvent Quality:
- DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly decrease the solubility of many organic compounds[3][4]. Ensure you are using fresh, anhydrous (dry) DMSO.
- Compound Integrity: Verify the purity and integrity of the this compound.
Troubleshooting Workflow
If you are experiencing solubility issues, follow this workflow.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol is based on reported solubility data and best practices for dissolving challenging compounds[1][4].
Materials:
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the Compound: Accurately weigh out the desired amount of this compound. For 1 mL of a 10 mM stock solution, you will need 3.03 mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound.
-
Vortex: Vortex the solution vigorously for 2-5 minutes to facilitate mechanical dispersion.
-
Sonicate: If the compound is not fully dissolved, place the vial in a water bath sonicator for 15-30 minutes. Sonication uses ultrasonic waves to break apart particles and enhance dissolution[1][4].
-
Gentle Warming (Optional): If solubility issues persist, warm the solution in a 37°C water bath for 10-15 minutes, followed by another round of vortexing or sonication. Avoid excessive heat to prevent potential degradation of the compound[4].
-
Final Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter before storage.
Quantitative Data Summary
The solubility of this compound can vary based on experimental conditions and the quality of the reagents used. Below is a summary of reported solubility data.
| Compound | Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| This compound | DMSO | 3.03 | 10 | Sonication is recommended. | [1] |
| This compound | DMSO | Insoluble | - | Moisture in DMSO may reduce solubility. | [2][6] |
| This compound | H₂O | 59 | 194.53 | Sonication is recommended. | [1] |
| This compound | H₂O | 60 | 197.84 | - | [6] |
| This compound | Ethanol | Insoluble | - | - | [2][6] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in DMSO even though some datasheets say it should?
A1: There are several potential reasons for this discrepancy:
-
DMSO Quality: As mentioned, DMSO is hygroscopic. Even a small amount of absorbed water can drastically reduce the solubility of certain compounds. Always use fresh, anhydrous DMSO from a sealed bottle[2][3].
-
Batch-to-Batch Variability: There can be slight variations in the physical properties of a compound from different manufacturing batches, which may affect solubility[6].
-
Temperature: The dissolution of some compounds is an endothermic process, meaning solubility increases with temperature. Gentle warming can be beneficial[4].
-
Insufficient Agitation: this compound may require significant mechanical energy to dissolve. Ensure you are vortexing and sonicating adequately[1][4].
Q2: My this compound dissolved initially but then a precipitate formed after storage. What happened?
A2: This is a common issue known as precipitation upon storage. It can be caused by:
-
Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. Over time, the excess solute will crystallize out.
-
Temperature Fluctuations: Solubility is often temperature-dependent. If you store the solution at a lower temperature than the one at which it was prepared (e.g., moving from a 37°C water bath to room temperature or -20°C), the solubility will decrease, leading to precipitation.
-
Moisture Contamination: If the vial is not properly sealed, the DMSO can absorb moisture over time, reducing the compound's solubility.
Q3: Can I heat the this compound solution to a higher temperature to dissolve it?
A3: Gentle warming to around 37°C is generally safe and can aid dissolution[4]. However, avoid high temperatures as this can risk degrading the compound. Always check the compound's thermal stability information if available.
Q4: Are there alternative solvents I can use if I cannot dissolve this compound in DMSO?
A4: While many biological assays are optimized for DMSO, if insolubility persists, you might consider other solvents or solvent systems. However, you must first verify their compatibility with your experimental setup (e.g., cell culture, enzyme assay). Some datasheets indicate that this compound has good solubility in water[1][6]. Depending on the final concentration needed in your assay, preparing a concentrated aqueous stock solution might be a viable alternative.
Q5: How does L-Anserine exert its biological effects, and why is overcoming solubility important?
A5: L-Anserine is known for its potent antioxidant properties, acting as a scavenger of reactive oxygen species (ROS) and a chelator of metal ions that can catalyze oxidative reactions[1][7][8]. Achieving complete solubilization is critical for accurate and reproducible experimental results. Undissolved compound leads to an inaccurate concentration in your assay, which can result in an underestimation of its biological activity and misleading structure-activity relationships (SAR)[9][10].
References
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. nbinno.com [nbinno.com]
- 8. Anserine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of L-Anserine nitrate during experiments.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of L-Anserine nitrate during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is the nitrate salt of L-Anserine, a naturally occurring dipeptide (β-alanyl-3-methyl-L-histidine) found in high concentrations in the muscle and brain tissue of various animals.[1][2] In research, it is utilized for its potent antioxidant, anti-glycation, and anti-crosslinking properties.[3] Its ability to scavenge hydroxyl radicals and chelate metal ions makes it a subject of interest in studies related to oxidative stress, neurodegenerative diseases, and cellular aging.[1][4]
Q2: How should I properly store this compound to ensure its stability?
For optimal long-term stability, this compound should be stored as a lyophilized powder in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[5] Under these conditions, the powder can be stable for up to three years. Once reconstituted in a solvent, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[3][5] Stock solutions should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[5]
Q3: In which solvents should I dissolve this compound?
This compound is highly soluble in water.[6] For a stock solution, sterile water is the recommended solvent.[5] It has been reported to be insoluble or have low solubility in DMSO and ethanol.[3][6] When preparing aqueous solutions, sonication may be recommended to aid dissolution.[6]
Q4: What is the significance of the pKa of L-Anserine's imidazole ring?
The pKa of the imidazole ring of L-Anserine is 7.04.[7] This means that L-Anserine has a strong buffering capacity around physiological pH (typically 7.2-7.4). This property is crucial for maintaining stable pH conditions in experiments, which can be critical for cell viability and the stability of other experimental components.
Q5: Is L-Anserine more stable than L-Carnosine in experimental systems?
Yes, L-Anserine is generally more stable than L-Carnosine, particularly in biological systems containing serum. This is because L-Anserine is more resistant to degradation by the enzyme carnosinase, which rapidly hydrolyzes L-Carnosine.[1][7] This increased stability allows for a longer duration of its biological effects in cell culture and in vivo experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent results | Degradation of this compound stock solution. | 1. Ensure stock solutions are stored in aliquots at -80°C to avoid repeated freeze-thaw cycles. 2. Prepare fresh stock solutions if the current stock is older than the recommended storage period (6 months at -80°C). 3. Verify that the stock solution was prepared using a recommended solvent like sterile water. |
| Degradation during the experiment. | 1. Maintain the experimental pH close to neutral (pH 7.0-7.4), where L-Anserine has optimal buffering capacity. 2. Avoid exposing this compound solutions to high temperatures for extended periods. 3. Protect solutions from direct light, especially if the experimental medium contains photosensitizers like riboflavin.[8] | |
| Interaction with other experimental components. | 1. Avoid using strong oxidizing agents in the same solution as this compound. 2. Be mindful of the presence of high concentrations of metal ions that are not part of a chelating buffer system, as this could impact L-Anserine's function. | |
| Precipitation observed in the experimental medium | Poor solubility in the chosen solvent or medium. | 1. Confirm that this compound is fully dissolved in the initial stock solution. Sonication may be required for complete dissolution in water.[6] 2. When diluting the stock solution into cell culture media, ensure proper mixing to avoid localized high concentrations that may lead to precipitation. |
| pH-dependent solubility. | 1. Check the pH of the final experimental medium. Although L-Anserine is soluble in water, extreme pH values could potentially affect its solubility. | |
| Inconsistent readings in antioxidant assays | Chelation of metal ions by L-Anserine. | 1. In assays that rely on metal-catalyzed reactions (e.g., some types of Fenton reactions), the metal-chelating property of L-Anserine can interfere with the assay itself.[4] 2. Consider using an antioxidant assay that is not dependent on free metal ions or account for the chelating effect in your experimental design and data analysis. |
Stability of this compound Under Various Conditions
| Condition | Stability | Recommendation |
| Temperature | Lyophilized Powder: Stable for years at -20°C to -80°C.[5] Aqueous Solution: Prone to degradation at elevated temperatures. | Store powder at or below -20°C. Keep solutions on ice during experiments and store at -80°C for long-term use. |
| pH | Most stable around neutral pH (pH 7.0). The imidazole ring with a pKa of 7.04 contributes to its buffering capacity in this range.[7] Extreme pH values may lead to hydrolysis. | Maintain experimental conditions within a pH range of 7.0-7.4 for optimal stability and biological activity. |
| Light | Should be protected from light. | Store in amber vials or protect from light by wrapping containers in foil, especially during long-term experiments. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can lead to degradation. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3][5] |
| Hygroscopicity | The solid is hygroscopic.[9] | Allow the container to warm to room temperature before opening to prevent condensation. Store in a desiccator if possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.
-
Equilibration: Allow the vial of lyophilized this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Aseptically weigh the desired amount of this compound powder.
-
Dissolution: Reconstitute the powder in sterile, nuclease-free water to the desired stock concentration (e.g., 100 mM). If needed, use an ultrasonic bath to ensure complete dissolution.[6]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter.[5]
-
Aliquoting and Storage: Dispense the sterile stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months).[5]
Protocol 2: Cell-Based Antioxidant Activity Assay
This protocol provides a general workflow for assessing the protective effects of this compound against oxidative stress in a cell culture model.
-
Cell Seeding: Seed cells (e.g., human fibroblasts or neuronal cells) in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Culture: Culture the cells in their recommended growth medium at 37°C in a humidified incubator with 5% CO2.
-
Pre-treatment with this compound:
-
Prepare fresh dilutions of this compound from the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 mM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium without this compound).
-
Incubate the cells for a predetermined pre-treatment period (e.g., 24 hours).
-
-
Induction of Oxidative Stress:
-
After the pre-treatment period, introduce an oxidative stressor to the cells (e.g., hydrogen peroxide, H₂O₂) at a concentration known to induce measurable cell death or damage.
-
Maintain the this compound concentrations in the medium during the stress exposure.
-
Include a control group that is not exposed to the oxidative stressor.
-
-
Incubation: Incubate the cells for the duration of the stress exposure (e.g., 4-24 hours).
-
Assessment of Cell Viability and Oxidative Damage:
-
Cell Viability: Measure cell viability using a standard assay such as MTT, MTS, or a live/dead cell staining kit.
-
Oxidative Damage: Quantify markers of oxidative stress, such as intracellular reactive oxygen species (ROS) levels using a fluorescent probe (e.g., DCFH-DA), or measure lipid peroxidation products (e.g., malondialdehyde).
-
-
Data Analysis: Compare the viability and oxidative damage levels in the this compound-treated groups to the control groups to determine its protective effect.
Visualizations
Caption: Workflow for a cell-based antioxidant assay with this compound.
Caption: L-Anserine's activation of the ERK signaling pathway.
Caption: Key factors influencing the stability of this compound.
References
- 1. google.com [google.com]
- 2. Anserine | C10H16N4O3 | CID 112072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. Anserine - Wikipedia [en.wikipedia.org]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 10030-52-1 [chemicalbook.com]
Optimizing L-Anserine Nitrate Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing L-Anserine nitrate concentrations for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in cell-based assays?
This compound is the nitrate salt of L-Anserine, a naturally occurring dipeptide (β-alanyl-3-methyl-L-histidine) found in animal tissues.[1] In cell-based assays, it is primarily used for its potent antioxidant properties as a scavenger of hydroxyl radicals.[1] It also inhibits non-enzymatic protein glycation.[1]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A definitive starting concentration for this compound is not well-established across all cell types and assays. However, based on studies with the related compound L-Serine, a starting range of 0.1 mM to 10 mM can be considered for initial experiments.[2] For antioxidant activity, concentrations of L-Anserine have been effective in the millimolar range in various in vitro systems.[3][4] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in water and phosphate-buffered saline (PBS).[5] A stock solution can be prepared by dissolving the powder in sterile water or PBS. For example, a 100 mM stock solution can be prepared by dissolving 30.33 mg of this compound (Molecular Weight: 303.27 g/mol ) in 1 mL of sterile water. It is recommended to sonicate the solution to aid dissolution.[1] The stock solution should be filter-sterilized (0.22 µm filter) before use in cell culture and can be stored at -20°C for up to one month or at -80°C for up to six months.[5] this compound has limited solubility in DMSO.[6]
Q4: Is this compound cytotoxic?
Like any compound, this compound can be cytotoxic at high concentrations. The cytotoxic threshold will vary depending on the cell line and the duration of exposure. It is essential to determine the IC50 (half-maximal inhibitory concentration) value for your specific cell line to identify the sub-lethal concentration range for your experiments. A standard MTT or resazurin-based cell viability assay is recommended for this purpose.
Troubleshooting Guides
Problem 1: High cell death observed even at low concentrations of this compound.
-
Possible Cause: Cell line sensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to chemical compounds.[7] Perform a dose-response curve starting from a very low concentration (e.g., 10 µM) and extending to a high concentration (e.g., 20 mM) to determine the precise cytotoxic range for your specific cell line.
-
-
Possible Cause: Impure compound or contamination.
-
Solution: Ensure the this compound used is of high purity (≥98%).[8] Contamination of the stock solution with bacteria or fungi can also lead to cell death. Always use sterile techniques for preparing and handling the stock solution.
-
-
Possible Cause: Incorrect solvent or final solvent concentration.
-
Solution: While this compound is water-soluble, if a different solvent is used for other compounds in your experiment, ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1% for DMSO).
-
Problem 2: No observable effect of this compound in an antioxidant assay.
-
Possible Cause: Insufficient concentration.
-
Possible Cause: Inappropriate assay for the compound's mechanism of action.
-
Solution: L-Anserine is a known scavenger of hydroxyl radicals.[1] Ensure your chosen antioxidant assay is sensitive to this type of antioxidant activity. Assays like the DCFH-DA assay, which measures general reactive oxygen species (ROS), are suitable.
-
-
Possible Cause: Compound degradation.
Problem 3: Inconsistent or variable results between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well for every experiment. Variations in cell number will lead to variability in metabolic activity and response to the compound.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain a humidified environment.
-
-
Possible Cause: Variability in incubation times.
-
Solution: Adhere to a strict and consistent incubation time for both the compound treatment and the assay itself.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| Water | 59 mg/mL[1] | 194.53 mM[1] | Sonication is recommended to aid dissolution.[1] |
| PBS | 50 mg/mL[5] | 164.86 mM[5] | Ultrasonic may be needed for complete dissolution.[5] |
| DMSO | 3.03 mg/mL[1] | 10 mM[1] | Sonication is recommended.[1] |
Table 2: Example Dose-Response for Cytotoxicity Assessment (MTT Assay)
| This compound (mM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 0.5 | 96.5 ± 5.1 |
| 1 | 94.2 ± 4.9 |
| 5 | 85.1 ± 6.3 |
| 10 | 70.3 ± 7.1 |
| 20 | 45.8 ± 8.2 |
| 50 | 15.6 ± 4.5 |
Note: This is hypothetical data and should be determined experimentally for each cell line.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[10]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete medium at various concentrations (e.g., 0.2, 1, 2, 10, 20, 40, 100 mM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound solutions to the respective wells (final concentrations will be 0.1, 0.5, 1, 5, 10, 20, 50 mM). Include a vehicle control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubation with MTT: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[7][10]
-
Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Measuring the Antioxidant Activity of this compound using a DCFH-DA Assay
This protocol measures the ability of this compound to reduce intracellular reactive oxygen species (ROS).
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
24-well cell culture plates
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (10 mM in DMSO)[11]
-
Oxidative stress inducer (e.g., H₂O₂ or lipopolysaccharide (LPS))
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate and grow to 70-80% confluency.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for a specified period (e.g., 1-4 hours).
-
Induction of Oxidative Stress: Add the oxidative stress inducer (e.g., 100 µM H₂O₂) to the wells (except for the negative control) and incubate for 30-60 minutes.
-
DCFH-DA Staining: Remove the medium and wash the cells once with warm PBS. Add 500 µL of 10 µM DCFH-DA working solution (prepared fresh in serum-free medium) to each well and incubate at 37°C for 30 minutes in the dark.[11]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[11]
-
Fluorescence Measurement: Add 500 µL of PBS to each well.[11] Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to the control cells to determine the percentage reduction in ROS.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. Antioxidant and cytoprotective effects of L-Serine on human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. fishersci.com [fishersci.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with L-Anserine nitrate.
Welcome to the technical support center for L-Anserine nitrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the experimental use of this compound.
1. Solubility and Solution Preparation
-
Question: I am having trouble dissolving this compound. What are the recommended solvents and procedures?
-
Answer: this compound is soluble in water. For a 59 mg/mL (194.53 mM) solution in water, sonication is recommended to aid dissolution.[1] It is sparingly soluble in DMSO (3.03 mg/mL or 10 mM), also requiring sonication, and is reported to be insoluble in ethanol.[1][2] For in vivo studies, a stock solution in DMSO can be further diluted with vehicles like PEG300, Tween 80, and saline.[1] Always use fresh, high-purity solvents, as moisture-absorbing DMSO can reduce solubility.[2]
-
-
Question: My this compound solution has a slight yellow tint. Is this normal?
-
Answer: this compound is typically a white to off-white powder.[3] A slight yellow tint in solution could indicate the presence of impurities or degradation products. It is recommended to use a high-purity grade of this compound (≥98%).[4] If the coloration is significant or unexpected, it is advisable to obtain a new batch of the compound and to store it properly in a dark, inert atmosphere at 2-8°C.[3]
-
-
Question: I observed precipitation after adding this compound to my cell culture medium. What could be the cause and how can I prevent it?
-
Answer: Precipitation of peptides in cell culture media can be caused by several factors:
-
High Concentration: You may be exceeding the solubility limit of this compound in your specific medium. Try preparing a more dilute stock solution and performing serial dilutions directly in the medium.
-
Interaction with Media Components: Certain components of the media, such as salts or proteins in serum, can interact with the peptide, leading to precipitation.[5][6] To troubleshoot this, you can:
-
Test the solubility in a simpler buffer like PBS to see if media components are the issue.
-
If using serum, try reducing the serum concentration or treating the cells with this compound in a serum-free medium for a short period before adding serum.[6]
-
The order of adding components to the media can also matter, especially with salts like calcium and magnesium.[5]
-
-
pH and Temperature: Changes in pH or temperature can affect solubility. Ensure your medium is properly buffered and equilibrated to the correct temperature before adding the compound.
-
-
2. Inconsistent Results in Antioxidant Assays
-
Question: My results from the DPPH assay are showing lower antioxidant activity for this compound than expected. What could be the reason?
-
Answer: Several factors could contribute to lower-than-expected activity in a DPPH assay:
-
Reaction Kinetics: The reaction between DPPH and some antioxidants can be slow. Ensure you are incubating the reaction for a sufficient amount of time as specified in your protocol.
-
Solvent Effects: The choice of solvent can influence the antioxidant activity measurement. DPPH assays are typically performed in methanol or ethanol.
-
Steric Hindrance: The structure of L-Anserine, while an effective antioxidant, might have steric hindrance that affects its interaction with the bulky DPPH radical.[7]
-
Comparison with L-Carnosine: Some studies suggest that while L-Anserine is a potent antioxidant, L-Carnosine may exhibit stronger activity in certain assays like the inhibition of linoleic acid autoxidation.[1] The relative activity can be assay-dependent.
-
-
-
Question: I am getting inconsistent results with the ABTS assay. What are some common pitfalls?
-
Answer: The ABTS assay is sensitive to several experimental parameters:
-
Radical Preparation: The ABTS radical cation (ABTS•+) must be properly generated and stabilized before use. This typically involves an overnight incubation of ABTS with potassium persulfate in the dark.
-
Wavelength: The absorbance should be read at the correct wavelength, typically around 734 nm.
-
Incubation Time: The reaction time between the antioxidant and the ABTS radical should be consistent across all samples.
-
Compound Concentration: Ensure that the concentrations of this compound used are within the linear range of the assay.
-
-
3. Unexpected Effects in Cell-Based Assays
-
Question: I am observing unexpected cytotoxicity at concentrations of this compound that are reported to be safe. What could be the issue?
-
Answer: Unexpected cytotoxicity can arise from several sources:
-
Nitrate Ion Effects: At high concentrations, the nitrate ion itself can have effects on cell viability and proliferation.[2] It is important to include a nitrate salt control (e.g., sodium nitrate) in your experiments to distinguish the effects of L-Anserine from those of the nitrate counter-ion.
-
Purity of the Compound: Impurities in a lower-grade compound could be cytotoxic.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to the same compound. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
-
Assay Interference: Some cell viability assays can be affected by the chemical properties of the tested compound. For example, compounds that interfere with cellular redox environments can affect assays like the MTT or resazurin reduction assays. It is advisable to use a complementary viability assay (e.g., trypan blue exclusion or a cytotoxicity assay measuring membrane integrity) to confirm the results.
-
-
-
Question: Could the nitrate in this compound interfere with my nitric oxide (NO) measurement assays?
-
Answer: Yes, this is a critical consideration. Assays for nitric oxide often rely on the detection of its stable end products, nitrite and nitrate. The presence of nitrate in your this compound compound will directly interfere with these measurements, leading to falsely elevated NO levels.[3][8][9] To mitigate this, you should:
-
Use L-Anserine in a different salt form (if available) that does not contain nitrate.
-
If you must use the nitrate salt, you need to subtract the background nitrate concentration from your measurements. This requires accurately knowing the concentration of this compound you are adding and calculating the corresponding nitrate concentration.
-
-
Quantitative Data Summary
The antioxidant capacity of L-Anserine and L-Carnosine can vary depending on the assay used. The following table summarizes some reported antioxidant activities.
| Compound | Assay | IC50 / Activity | Source |
| L-Anserine | Reducing Power (Abs at 700nm, 40mM) | ~0.90 | [1] |
| L-Carnosine | Reducing Power (Abs at 700nm, 40mM) | ~0.45 | [1] |
| L-Anserine | Inhibition of linoleic acid autoxidation | Less potent than L-Carnosine | [1] |
| L-Carnosine | Inhibition of linoleic acid autoxidation | More potent than L-Anserine | [1] |
| L-Anserine | DPPH Radical Scavenging | Effective | [1] |
| L-Carnosine | DPPH Radical Scavenging | Effective | [1] |
| L-Anserine | Copper (Cu2+) Chelating Ability | Effective | [1] |
| L-Carnosine | Copper (Cu2+) Chelating Ability | Effective | [1] |
Experimental Protocols
1. DPPH Radical Scavenging Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).
-
This compound solutions of various concentrations in methanol or water.
-
Ascorbic acid or Trolox as a positive control.
-
Methanol or water as a blank.
-
-
Procedure:
-
Prepare a fresh DPPH solution and protect it from light.
-
In a 96-well plate, add your this compound samples and controls.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm.
-
The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
2. ABTS Radical Cation Decolorization Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (e.g., 7 mM).
-
Potassium persulfate solution (e.g., 2.45 mM).
-
This compound solutions of various concentrations.
-
Ascorbic acid or Trolox as a positive control.
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) working solution by mixing the ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add your this compound samples and controls to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well and mix.
-
Incubate for a specified time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition similarly to the DPPH assay.
-
3. Ferrous Ion (Fe2+) Chelating Assay
This protocol provides a general method to assess the metal-chelating activity of this compound.
-
Reagents:
-
This compound solutions of various concentrations.
-
Ferrous chloride (FeCl₂) solution (e.g., 2 mM).
-
Ferrozine solution (e.g., 5 mM).
-
EDTA as a positive control.
-
-
Procedure:
-
Add your this compound samples and controls to a 96-well plate.
-
Add the FeCl₂ solution to each well and mix.
-
Incubate at room temperature for a short period (e.g., 5 minutes) to allow for chelation.
-
Add the ferrozine solution to each well to initiate the colorimetric reaction. Ferrozine will form a colored complex with any unchelated Fe²⁺.
-
Incubate at room temperature for another short period (e.g., 10 minutes).
-
Measure the absorbance at approximately 562 nm.
-
The percentage of metal chelating activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the reaction mixture without the chelating agent.[10]
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Proposed anti-glycation mechanism of L-Anserine.
References
- 1. waters.com [waters.com]
- 2. Effect of nitrate on human cell lines in culture [harvest.usask.ca]
- 3. Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Neuroprotective Effects of Carnosine, Anserine, and N-Acetyl Carnosine against Permanent Focal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zen-bio.com [zen-bio.com]
Common pitfalls in L-Anserine nitrate handling and preparation.
Welcome to the technical support center for L-Anserine nitrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls in handling and preparation of this compound and to offer troubleshooting advice for experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is the nitrate salt of L-Anserine, a naturally occurring dipeptide found in animal tissues.[1][2] It is utilized in research for its potent antioxidant, anti-glycation, and neuroprotective properties.[3][4] The nitrate salt form can offer different physical properties, such as solubility, compared to L-Anserine free base, while maintaining the same biological activity.[2]
Q2: How should I store this compound powder and its solutions to ensure stability?
This compound powder is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and dark place.[5] For long-term storage, it is recommended to keep the powder at -20°C for up to three years.[6] Solutions of this compound should be prepared fresh. If storage is necessary, aliquot the solution and store at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[6]
Q3: I am having trouble dissolving this compound. What can I do?
This compound has good solubility in water.[7] However, if you encounter issues, sonication is recommended to aid dissolution.[2] For organic solvents, solubility is limited. For instance, it is reported to be insoluble in DMSO and ethanol, and moisture-absorbing DMSO can further reduce solubility.[4] Always use fresh, high-purity solvents.
Q4: Can I use this compound in cell culture experiments? What are the potential issues?
Yes, this compound can be used in cell culture. However, as with any nitrate salt, it is important to consider the potential for high concentrations to affect cell viability.[8] It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. When preparing stock solutions for cell culture, it is advisable to use a sterile, aqueous solvent like PBS and filter-sterilize the final solution using a 0.22 µm filter before adding it to your cell culture medium.[6]
Q5: Are there any known incompatibilities of this compound with common laboratory reagents?
As a nitrate salt, this compound is a strong oxidizing agent and should be handled with care.[7] Avoid contact with strong reducing agents, strong acids, powdered metals, and other combustible materials to prevent potentially vigorous reactions.
Troubleshooting Guides
Problem 1: Precipitation observed in prepared solutions.
-
Possible Cause: The solubility limit may have been exceeded, or the solvent quality may be poor. Temperature fluctuations can also cause precipitation of salts from concentrated solutions.
-
Solution:
-
Ensure you are using a solvent in which this compound is highly soluble, such as water. Refer to the solubility data table below.
-
Use sonication to aid dissolution.[2]
-
Prepare solutions fresh and use them promptly. If storing, ensure the storage temperature is appropriate and stable.
-
For cell culture media, avoid high concentrations of other salts that could lead to precipitation.
-
Problem 2: Inconsistent results in antioxidant assays.
-
Possible Cause: Degradation of the this compound stock solution or interference of the nitrate ion with the assay.
-
Solution:
-
Prepare fresh solutions of this compound for each experiment.
-
Ensure the pH of your assay buffer is compatible with the stability of this compound.
-
Run appropriate controls, including a vehicle control and a positive control (e.g., ascorbic acid), to validate your assay setup.
-
Consider that the nitrate ion itself can have biological effects, although this is less likely to interfere with chemical-based antioxidant assays like DPPH or ABTS.
-
Problem 3: Unexpected changes in cell viability or morphology in cell culture.
-
Possible Cause: The concentration of this compound may be too high, leading to cytotoxicity. The nitrate ion at high concentrations can also impact cellular processes.[8]
-
Solution:
-
Perform a dose-response curve to determine the EC₅₀ and the optimal non-toxic working concentration for your specific cell line and assay duration.
-
Ensure your stock solution is properly diluted and well-mixed in the culture medium before adding to the cells.
-
Use a fresh, sterile-filtered solution for each experiment to rule out contamination.
-
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration | Molarity | Notes |
| Water | 250 mg/mL | 824.32 mM | Sonication is recommended to aid dissolution.[6] |
| DMSO | Insoluble | - | Moisture-absorbing DMSO can further reduce solubility.[4] |
| Ethanol | Insoluble | - |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Keep in a dark, dry, and tightly sealed container.[6] |
| Powder | 4°C | 2 years | For shorter-term storage.[6] |
| Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[6] |
| Solution | -20°C | 1 month | For short-term storage of aliquots.[6] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Objective: To prepare a sterile stock solution of this compound for in vitro experiments.
-
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS) or deionized water
-
Vortex mixer
-
Sonicator bath
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile PBS or water to achieve the desired concentration (e.g., for a 100 mM stock solution, dissolve 30.33 mg of this compound in 1 mL of solvent).
-
Vortex the solution until the powder is mostly dissolved.
-
If needed, place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution.[6]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C as per the storage guidelines.[6]
-
DPPH Radical Scavenging Assay
-
Objective: To assess the antioxidant capacity of this compound by measuring its ability to scavenge the DPPH radical.
-
Materials:
-
This compound solution (prepared as described above)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
-
-
Procedure:
-
Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution in the dark.[9]
-
Prepare a series of dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test samples and the positive control to separate wells.
-
Add an equal volume of the DPPH working solution to each well.[9]
-
For the blank (control), add the same volume of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measure the absorbance at 517 nm using a microplate reader.[9]
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[10]
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the viability of a chosen cell line.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
The next day, treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used for the stock solution).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[11]
-
Incubate the plate for 1-4 hours at 37°C until formazan crystals are formed.[11]
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: Experimental workflow for using this compound.
Caption: L-Anserine's role in cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | 10030-52-1 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Effect of nitrate on human cell lines in culture [harvest.usask.ca]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. m.youtube.com [m.youtube.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Impact of pH on L-Anserine nitrate activity and stability.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the activity and stability of L-Anserine nitrate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary activities?
This compound is the nitrate salt of L-Anserine, a naturally occurring dipeptide (β-alanyl-3-methyl-L-histidine). Its primary activities include potent antioxidant and anti-glycation properties.[1][2] It functions as a scavenger of hydroxyl radicals and can chelate metal ions, which helps to prevent oxidative damage to cellular components.[3][4]
Q2: How does pH likely affect the stability of this compound?
The stability of this compound is expected to be pH-dependent due to its chemical structure, which contains multiple ionizable groups. The pKa values for L-Anserine are 2.64, 7.04, and 9.49, corresponding to the carboxylic acid, imidazole ring, and amino group, respectively.[5] Extreme pH values (highly acidic or alkaline) are likely to accelerate the hydrolysis of the peptide bond, leading to degradation. The compound is considered stable under standard conditions but should be kept away from strong oxidizing agents.[5][6]
Q3: How is the antioxidant activity of this compound expected to change with pH?
The antioxidant activity of this compound is intrinsically linked to its molecular structure and ionization state, which is dictated by the surrounding pH.
-
Radical Scavenging: The ability to scavenge free radicals is often associated with the imidazole ring of the histidine residue. The protonation state of this ring (pKa ≈ 7.04) will influence its electron-donating capacity and thus its radical scavenging efficiency.
-
Metal Chelation: L-Anserine's ability to chelate pro-oxidant metal ions like copper and iron is a key part of its antioxidant mechanism.[3][4] The chelating capacity is dependent on the availability of lone pair electrons on the nitrogen and oxygen atoms, which is directly affected by their protonation state at different pH values.
Optimal activity is often observed near physiological pH, but the exact pH-activity profile would need to be determined experimentally.
Q4: What are the signs of this compound degradation in solution?
Degradation of this compound in solution can be monitored by observing several indicators:
-
Changes in pH: The hydrolysis of the peptide bond can lead to the formation of its constituent amino acids (β-alanine and 3-methyl-L-histidine), which may alter the pH of the solution.
-
Appearance of New Peaks in Chromatography: Using techniques like High-Performance Liquid Chromatography (HPLC), degradation will appear as a decrease in the area of the this compound peak and the emergence of new peaks corresponding to degradation products.
-
Changes in Spectroscopic Properties: Alterations in the UV absorbance spectrum may indicate chemical changes in the molecule.
-
Loss of Biological Activity: A decrease in the measured antioxidant capacity of the solution over time is a direct indicator of degradation.
Troubleshooting Guides
Issue 1: Variability in experimental results when using this compound solutions.
-
Possible Cause: Inconsistent pH of the buffer or solution. The activity and stability of this compound are pH-dependent.
-
Solution:
-
Always use a well-buffered solution and verify the pH before adding this compound.
-
Ensure the buffer has sufficient capacity to maintain the pH throughout the experiment.
-
Prepare fresh solutions for each experiment to minimize the impact of degradation over time.
-
Issue 2: Rapid loss of this compound activity in an in vitro assay.
-
Possible Cause: The pH of the assay medium is outside the optimal stability range for this compound, leading to rapid degradation.
-
Solution:
-
Conduct a pH stability study to determine the optimal pH range for your specific experimental conditions (see Experimental Protocol section).
-
Adjust the pH of your assay medium to fall within this optimal range.
-
Consider the presence of components in your assay medium that could act as oxidizing agents.[5]
-
Issue 3: Difficulty in dissolving this compound.
-
Possible Cause: The pH of the solvent may be near the isoelectric point of L-Anserine, where its net charge is zero, leading to minimum solubility.
-
Solution:
-
Adjust the pH of the solvent slightly away from the isoelectric point. Given the pKa values of 2.64, 7.04, and 9.49, the isoelectric point will be between pKa1 and pKa2 or pKa2 and pKa3. Trying to dissolve it in a buffer with a pH of around 4-5 or 8-9 might improve solubility.
-
Use gentle warming or sonication to aid dissolution, but monitor for any signs of degradation.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₄O₃ · HNO₃ | [7] |
| Molecular Weight | 303.27 g/mol | [7] |
| pKa Values | 2.64 (Carboxyl), 7.04 (Imidazole), 9.49 (Amino) | [5] |
| Appearance | White powder | [5] |
| Solubility | Soluble in water | [1] |
Table 2: Hypothetical pH Stability Profile of this compound at 25°C
| pH | Predicted Stability | Rationale |
| < 2 | Low | Acid-catalyzed hydrolysis of the peptide bond. |
| 2 - 4 | Moderate | The carboxylic acid group is protonated. |
| 4 - 6 | High | Zwitterionic form, relatively stable. |
| 6 - 8 | High | Near physiological pH, imidazole group is partially protonated. |
| 8 - 10 | Moderate | The amino group starts to deprotonate. |
| > 10 | Low | Base-catalyzed hydrolysis of the peptide bond. |
Note: This table presents a predicted stability profile based on general peptide chemistry. Experimental verification is required.
Experimental Protocols
Protocol 1: Determination of this compound pH-Dependent Stability
Objective: To quantify the degradation of this compound over time at different pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2 to 11.
-
HPLC system with a C18 column and UV detector
-
pH meter
-
Incubator or water bath
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in deionized water.
-
Sample Preparation: In separate vials, add an aliquot of the stock solution to each buffer to achieve a final concentration of 1 mg/mL.
-
Incubation: Incubate the vials at a constant temperature (e.g., 37°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each vial.
-
HPLC Analysis: Immediately analyze the withdrawn samples by HPLC. Use a mobile phase appropriate for peptide analysis (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid). Monitor the absorbance at a suitable wavelength (e.g., 214 nm).
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the T=0 sample for each pH. Plot the percentage remaining versus time for each pH to determine the degradation kinetics.
Visualizations
Caption: Workflow for pH stability testing of this compound.
Caption: Logical relationship of pH and this compound activity.
References
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound CAS#: 10030-52-1 [m.chemicalbook.com]
- 7. ≥98% | Sigma-Aldrich [sigmaaldrich.com]
Overcoming interference in analytical detection of L-Anserine nitrate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to interference in the analytical detection of L-Anserine nitrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
A1: Interference in this compound analysis typically originates from two main sources:
-
Matrix Effects: Components of the biological sample (e.g., plasma, urine, tissue homogenates) can co-elute with L-Anserine and affect its ionization in the mass spectrometer, leading to signal suppression or enhancement.[1][2][3] Common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[3]
-
Structurally Related Compounds: Molecules with similar chemical structures, such as L-Carnosine and its derivatives, can have similar chromatographic retention times and mass-to-charge ratios, potentially leading to overlapping peaks and inaccurate quantification.[4][5][6]
Q2: How can I minimize matrix effects during sample preparation?
A2: Effective sample preparation is crucial for minimizing matrix effects.[2] Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method to remove the bulk of proteins from plasma or serum samples. However, it may not remove other interfering substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in two immiscible liquids.[7]
-
Solid-Phase Extraction (SPE): A highly effective and selective method for removing interfering compounds and concentrating the analyte of interest.[2][7] The choice of SPE sorbent is critical for optimal cleanup.[8]
Q3: My L-Anserine peak is showing significant tailing. What could be the cause?
A3: Peak tailing in HPLC analysis of L-Anserine can be caused by several factors:
-
Secondary Interactions: Interactions between the basic L-Anserine molecule and acidic silanol groups on the surface of the silica-based column packing material.
-
Column Overload: Injecting too much sample onto the column.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of L-Anserine and its interaction with the stationary phase.
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase over time.
Q4: Can I use a standard calibration curve in solvent to quantify this compound in a biological matrix?
A4: It is not recommended. Due to significant matrix effects that can suppress or enhance the analyte signal, using a calibration curve prepared in a pure solvent will likely lead to inaccurate quantification.[2] It is best practice to use either a matrix-matched calibration curve (prepared in a blank matrix identical to the sample) or a stable isotope-labeled internal standard to compensate for these effects.[9][10]
Troubleshooting Guides
Issue 1: Poor Recovery of this compound
This guide will help you troubleshoot and improve the recovery of this compound from your samples.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction | Optimize the extraction solvent and pH. For LLE, test different organic solvents. For SPE, evaluate different sorbent types (e.g., mixed-mode cation exchange) and elution solvents. | Increased recovery of L-Anserine in the final extract. |
| Analyte Degradation | L-Anserine is relatively stable, but ensure that samples are processed and stored at appropriate temperatures (e.g., on ice during processing, -80°C for long-term storage). | Consistent recovery across different sample preparation batches. |
| Incomplete Protein Precipitation | If using PPT, ensure the correct ratio of precipitation solvent (e.g., acetonitrile) to sample is used. Vortex thoroughly and centrifuge at a sufficient speed and duration to pellet all precipitated protein. | A clear supernatant and a well-compacted protein pellet, leading to more consistent extraction. |
Issue 2: Suspected Interference in LC-MS/MS Analysis
Use this guide to identify and mitigate interference in your LC-MS/MS assay for this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with Matrix Components | Modify the chromatographic gradient to improve the separation of L-Anserine from the matrix front.[1] Experiment with different analytical columns (e.g., HILIC as an alternative to reversed-phase). | A more symmetrical peak for L-Anserine with a stable baseline, and reduced ion suppression or enhancement. |
| Interference from L-Carnosine | Optimize the chromatographic method to achieve baseline separation of L-Anserine and L-Carnosine.[11] Due to their structural similarity, a longer, shallower gradient may be required. | Distinct peaks for L-Anserine and L-Carnosine, allowing for accurate integration and quantification of L-Anserine. |
| In-source Fragmentation | Optimize the ion source parameters (e.g., cone voltage, capillary voltage) to minimize the in-source fragmentation of other compounds that could produce ions with the same m/z as L-Anserine. | A cleaner mass spectrum and reduced background noise in the chromatogram. |
| Cross-talk from Internal Standard | If using a stable isotope-labeled internal standard, ensure that the purity is high and that there is no significant contribution of the unlabeled analyte in the internal standard solution. | Accurate quantification without artificial inflation of the L-Anserine concentration. |
Quantitative Data Summary
The following table summarizes typical parameters for a validated LC-MS/MS method for the quantification of L-Anserine in human plasma.
| Parameter | Value | Reference |
| Linearity Range | 10 - 1000 ng/mL | [12] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [12] |
| Intra-day Precision (%RSD) | < 15% | [12] |
| Inter-day Precision (%RSD) | < 15% | [12] |
| Recovery | 85 - 115% | [12] |
Experimental Protocols
Protocol 1: L-Anserine Extraction from Human Plasma using Protein Precipitation
-
Sample Thawing: Thaw frozen human plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., L-Anserine-d4) to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of L-Anserine
-
LC System: UHPLC system
-
Analytical Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-5.1 min: 50% to 95% B
-
5.1-7 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
L-Anserine: Q1 241.1 -> Q3 109.1
-
L-Anserine-d4 (IS): Q1 245.1 -> Q3 113.1
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for interference.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vliz.be [vliz.be]
- 6. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of L-Anserine Nitrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in vivo bioavailability of L-Anserine nitrate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound is the nitrate salt of L-Anserine, a naturally occurring dipeptide (β-alanyl-3-methyl-L-histidine) found in the skeletal muscle and brain of various vertebrates.[1] L-Anserine exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS) and chelating pro-oxidant metal ions.[1] Due to its stability against degradation by serum carnosinase compared to its counterpart carnosine, L-Anserine has a longer duration of action.[1] Its potential therapeutic applications are being explored in conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and inflammation.[1][2] The nitrate salt form may offer different solubility and absorption characteristics compared to the free form.
Q2: What are the main challenges in achieving high oral bioavailability for this compound?
A2: Like many peptides, this compound faces several challenges to oral bioavailability. These include potential degradation by digestive enzymes and the acidic environment of the stomach, as well as limited permeability across the intestinal membrane.[2][3] While L-Anserine is more resistant to serum carnosinase than carnosine, its stability in the gastrointestinal tract and its absorption efficiency are critical factors determining its systemic exposure after oral administration.[4]
Q3: What are the general strategies to enhance the oral bioavailability of peptides like this compound?
A3: Several formulation strategies can be employed to improve the oral bioavailability of peptides:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can protect it from enzymatic degradation and enhance its absorption.[1][5]
-
Polymeric nanoparticles: Using biodegradable and biocompatible polymers like chitosan, alginate, or PLGA.[1][5]
-
Lipid-based nanoparticles: Including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can improve stability and facilitate transport across the intestinal mucosa.[2][6]
-
-
Permeation enhancers: Co-administration with substances that reversibly open tight junctions between intestinal epithelial cells can increase peptide absorption.[7][8]
-
Structural modification: While not directly applicable to preserving the native L-Anserine structure, derivatization is a strategy for other peptides to improve stability and absorption.[7]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
Troubleshooting Inconsistent Pharmacokinetic (PK) Data
| Problem | Potential Cause | Troubleshooting Steps |
| High inter-individual variability in plasma concentrations | Improper oral gavage technique leading to inconsistent dosing. | Review and standardize the oral gavage procedure. Ensure all personnel are properly trained. Use flexible plastic feeding tubes to minimize stress and injury to the animals.[9] |
| Variability in animal fasting state affecting absorption. | Standardize the fasting period for all animals before dosing. | |
| Inconsistent blood sampling times. | Strictly adhere to the predetermined blood sampling schedule for all animals. | |
| Low or undetectable plasma concentrations | Poor oral bioavailability of the formulation. | Consider formulation enhancement strategies such as nanoparticle encapsulation or the use of permeation enhancers. |
| Rapid metabolism or clearance of this compound. | While L-Anserine is relatively stable in serum, investigate potential rapid first-pass metabolism in the liver. | |
| Issues with the analytical method. | Validate the sensitivity and accuracy of the HPLC or LC-MS/MS method for quantifying L-Anserine in plasma.[10] |
Troubleshooting Oral Gavage Procedure in Rodents
| Problem | Potential Cause | Troubleshooting Steps |
| Animal distress (coughing, choking, respiratory distress) | Accidental administration into the trachea. | Immediately stop the procedure if the animal shows signs of distress.[11] Review and practice proper restraint and gavage needle insertion techniques. The needle should be inserted along the roof of the mouth and advanced gently down the esophagus.[9][12] |
| Regurgitation of the administered dose | Dosing volume is too large for the animal's stomach capacity. | Calculate the appropriate dosing volume based on the animal's body weight. Do not exceed the recommended maximum volumes. |
| Rapid injection of the substance. | Administer the dose slowly and steadily to allow the animal to swallow. | |
| Esophageal or stomach injury | Improper gavage technique or use of a rigid needle. | Use a flexible, ball-tipped gavage needle to minimize the risk of tissue damage.[9] Ensure the needle is inserted to the correct depth without force.[12] |
Troubleshooting HPLC Analysis of Plasma Samples
| Problem | Potential Cause | Troubleshooting Steps |
| Ghost peaks in the chromatogram | Contamination of the mobile phase, sample, or column. | Use high-purity solvents and reagents.[13] Implement a thorough cleaning protocol for the injection system and column between runs.[13] |
| Baseline noise or drift | Air bubbles in the mobile phase or detector. Changes in mobile phase composition or temperature. | Degas the mobile phase thoroughly.[13] Ensure a stable operating temperature for the column and detector.[13] |
| Peak tailing or fronting | Poor column performance or improper mobile phase composition. | Optimize the mobile phase pH and composition.[14] Check the column for degradation and replace if necessary.[4][14] |
| Low sensitivity | Suboptimal detector settings or sample preparation. | Optimize detector parameters. Improve the sample extraction and concentration method to increase the analyte concentration. |
Section 3: Experimental Protocols
Protocol 1: Formulation of this compound Loaded Chitosan Nanoparticles
This protocol describes a method for encapsulating this compound into chitosan nanoparticles to potentially enhance its oral bioavailability.
Materials:
-
This compound
-
Low molecular weight chitosan
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Methodology:
-
Preparation of Chitosan Solution: Dissolve 0.2% (w/v) chitosan in a 1% (v/v) acetic acid solution with continuous stirring until a clear solution is obtained.
-
Incorporation of this compound: Add this compound to the chitosan solution at a desired concentration (e.g., 1 mg/mL) and stir for 30 minutes.
-
Formation of Nanoparticles: Prepare a 0.1% (w/v) TPP solution in deionized water. Add the TPP solution dropwise to the chitosan-L-Anserine nitrate solution under constant magnetic stirring at room temperature.
-
Nanoparticle Characterization: The formation of nanoparticles is indicated by the appearance of opalescence. Characterize the nanoparticles for size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unencapsulated this compound. Wash the pellet with deionized water and resuspend for in vivo studies.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of an this compound formulation after oral administration to mice.
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old)
Experimental Groups:
-
Control Group: Oral administration of this compound solution.
-
Test Group: Oral administration of this compound nanoparticle formulation.
-
Intravenous (IV) Group: IV administration of this compound solution (for bioavailability calculation).
Methodology:
-
Animal Preparation: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Administration: Administer the respective formulations via oral gavage at a dose of 10 mg/kg.
-
IV Administration: Administer the this compound solution via the tail vein at a dose of 2 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predefined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of L-Anserine in the plasma samples using a validated LC-MS/MS method.[10]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%) using appropriate software.
Section 4: Visualizations
Signaling Pathway
L-Anserine has been shown to influence the Extracellular signal-regulated kinase (ERK) signaling pathway, which is involved in various cellular processes.[2][15]
Caption: L-Anserine activates the ERK signaling pathway.
Experimental Workflow
The following diagram illustrates the workflow for an in vivo pharmacokinetic study of this compound.
Caption: Workflow for an in vivo pharmacokinetic study.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting low bioavailability in this compound experiments.
Caption: Troubleshooting logic for low bioavailability.
References
- 1. Enhancement of Oral Bioavailability of Protein and Peptide by Polysaccharide-based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics [apb.tbzmed.ac.ir]
- 3. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. wjarr.com [wjarr.com]
- 6. Therapeutic peptides and their delivery using lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. instechlabs.com [instechlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. research.fsu.edu [research.fsu.edu]
- 12. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Best practices for long-term storage of powdered L-Anserine nitrate.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and experimental use of powdered L-Anserine nitrate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for powdered this compound?
A1: For optimal stability, powdered this compound should be stored in a dark place under an inert atmosphere.[1][2] Recommended storage temperatures and durations are summarized in the table below.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in water and PBS.[3] Due to its potential for precipitation, sonication is recommended to aid dissolution.[4] It is advised to prepare fresh solutions for each experiment.[5] If a stock solution is prepared in water, it should be filtered and sterilized (0.22 µm filter) before use in cell culture.[5]
Q3: What solvents should I avoid when preparing solutions of this compound?
A3: this compound is reported to be insoluble in DMSO and ethanol.[6][7] Using these solvents will result in poor solubility and potential precipitation of the compound.
Q4: How long are stock solutions of this compound stable?
A4: The stability of stock solutions depends on the storage temperature. For longer-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
Q5: What are the main biological activities of this compound?
A5: this compound is recognized for its potent antioxidant and anti-glycation properties.[3][6][8] It functions as a scavenger of hydroxyl radicals and can inhibit nonenzymatic protein glycation.[8]
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for Powdered this compound
| Storage Temperature | Duration | Additional Recommendations |
| -20°C | Up to 3 years | Keep in a dark place, under an inert atmosphere.[1][2][4] |
| 4°C | Up to 2 years | Keep in a dark place, under an inert atmosphere.[1][2] |
Table 2: Stability of this compound Stock Solutions
| Storage Temperature | Duration |
| -80°C | Up to 1 year[4] |
| -20°C | Up to 1 month[5] |
Troubleshooting Guides
Issue 1: Powdered this compound Appears Clumped or Discolored.
-
Possible Cause: Improper storage, leading to moisture absorption or degradation.
-
Solution: Discard the product if discoloration is significant. Ensure the vial is tightly sealed and stored at the recommended temperature with a desiccant.
Issue 2: Difficulty Dissolving this compound in Aqueous Solutions.
-
Possible Cause 1: Insufficient mixing or sonication.
-
Solution 1: Vortex the solution for several minutes. If still not dissolved, use an ultrasonic bath to aid dissolution.[4]
-
Possible Cause 2: The concentration is above the solubility limit.
-
Solution 2: Refer to the solubility data and adjust the concentration accordingly. For H2O, the solubility is approximately 59 mg/mL.[4]
-
Possible Cause 3: Use of an incorrect solvent.
-
Solution 3: this compound is insoluble in DMSO and ethanol.[6][7] Use water or PBS for reconstitution.
Issue 3: Precipitation Observed in Stock Solution After Storage.
-
Possible Cause: The solution was not fully dissolved initially, or it has come out of solution during storage.
-
Solution: Warm the solution to room temperature and sonicate again before use. If precipitation persists, it is recommended to prepare a fresh solution.
Issue 4: Inconsistent Results in Cell-Based Assays.
-
Possible Cause 1: Degradation of this compound in the stock solution.
-
Solution 1: Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles by preparing aliquots.[5]
-
Possible Cause 2: Interaction with components in the cell culture medium.
-
Solution 2: When preparing working solutions, dilute the stock solution in a serum-free medium first, then add to the cells. Perform a vehicle control to ensure the solvent is not causing any effects.
Experimental Protocols
Protocol 1: In Vitro Antioxidant Activity Assay (Inhibition of Linoleic Acid Autoxidation)
This protocol is adapted from the ferric thiocyanate method to assess the antioxidant activity of this compound.
Materials:
-
This compound
-
Linoleic acid (50 mM in 95% ethanol)
-
Sodium phosphate buffer (0.1 M, pH 7.0)
-
Ammonium thiocyanate (30%)
-
Ferrous chloride (20 mM in 3.5% HCl)
Procedure:
-
Prepare various concentrations of this compound (e.g., 0.5 to 40 mM) in deionized water.
-
In a test tube, mix 0.5 mL of the this compound solution, 1.0 mL of 0.1 M sodium phosphate buffer (pH 7.0), and 1.0 mL of 50 mM linoleic acid in ethanol.
-
Incubate the mixture in the dark at 60°C to accelerate oxidation.
-
At timed intervals, take a 50 µL aliquot of the reaction mixture.
-
To the aliquot, add 2.35 mL of 75% ethanol, 50 µL of 30% ammonium thiocyanate, and 50 µL of 20 mM ferrous chloride.
-
After 3 minutes, measure the absorbance at 500 nm. An increase in absorbance indicates the peroxidation of linoleic acid.
-
Compare the absorbance of the samples containing this compound to a control sample without the antioxidant.
Protocol 2: In Vitro Anti-Glycation Assay (Inhibition of AGE Formation)
This protocol assesses the ability of this compound to inhibit the formation of Advanced Glycation End-products (AGEs).
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) (10 mg/mL)
-
Glucose (500 mM)
-
Sodium phosphate buffer (0.2 M, pH 7.4) containing sodium azide (0.02%)
-
Aminoguanidine (positive control)
Procedure:
-
Prepare various concentrations of this compound in 0.2 M sodium phosphate buffer.
-
In a reaction tube, mix 1 mL of BSA (10 mg/mL), 1 mL of glucose (500 mM), and 1 mL of the this compound solution.
-
Prepare a negative control with buffer instead of the this compound solution and a positive control with aminoguanidine.
-
Incubate the reaction mixtures in the dark at 37°C for 7 days.
-
After incubation, measure the fluorescence intensity of each sample at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
The percentage of inhibition of AGE formation is calculated as: (1 - (Fluorescence of sample / Fluorescence of negative control)) * 100.
Signaling Pathways and Experimental Workflows
ERK Signaling Pathway
L-Anserine has been shown to activate the Extracellular signal-regulated kinase (ERK) signaling pathway, which is involved in cell proliferation, differentiation, and survival.
Caption: this compound's potential activation of the ERK signaling pathway.
Endoplasmic Reticulum (ER) Stress Pathway
L-Anserine has been observed to protect against neurotoxicity induced by ER-stress inducers.
Caption: Protective role of this compound against ER stress.
Experimental Workflow for Assessing Bioactivity
A logical workflow for testing the bioactivity of this compound.
Caption: General experimental workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 10030-52-1 [m.chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. researchgate.net [researchgate.net]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
Validation & Comparative
L-Anserine Nitrate: An In Vitro Efficacy Comparison with Other Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant efficacy of L-Anserine nitrate against other alternatives, supported by experimental data. The information is intended to assist researchers in evaluating its potential applications.
Comparative Antioxidant Activity
L-Anserine, a naturally occurring dipeptide, has demonstrated notable antioxidant properties. The following tables summarize the available quantitative data from in vitro studies, comparing its efficacy with other well-known antioxidants.
Table 1: Inhibition of Linoleic Acid Autoxidation
| Compound | Concentration (mM) | Relative Antioxidative Activity (Days of Induction Period) |
| Anserine | 0.5 | 1.1 |
| 2.5 | 1.4 | |
| 5.0 | 1.9 | |
| 10.0 | 2.5 | |
| 20.0 | 2.5 | |
| 40.0 | 2.5 | |
| Carnosine | 0.5 | 1.2 |
| 2.5 | 1.8 | |
| 5.0 | 2.5 | |
| 10.0 | 3.2 | |
| 20.0 | 4.1 | |
| 40.0 | 5.2 |
Data adapted from a study evaluating the inhibition of linoleic acid autoxidation. The control group had an induction period of 1.19 days.
Table 2: DPPH Radical Scavenging Activity
| Compound | Concentration (mM) | Scavenging Effect (%) |
| Anserine | 0.5 | 1.0 ± 0.3 |
| 2.5 | 1.4 ± 0.2 | |
| 5.0 | 2.3 ± 0.3 | |
| 10.0 | 3.9 ± 0.2 | |
| 20.0 | 7.2 ± 0.4 | |
| 40.0 | 13.1 ± 0.8 | |
| Carnosine | 0.5 | 1.1 ± 0.2 |
| 2.5 | 1.6 ± 0.2 | |
| 5.0 | 2.8 ± 0.1 | |
| 10.0 | 4.8 ± 0.3 | |
| 20.0 | 8.9 ± 0.5 | |
| 40.0 | 16.5 ± 1.1 | |
| BHA | 0.05 | 78.1 |
| 0.1 | 81.0 | |
| 0.5 | 81.4 |
Data expressed as mean ± standard deviation (n=3). BHA (Butylated hydroxyanisole) is a synthetic antioxidant used as a positive control.
Table 3: Reducing Power
| Compound | Concentration (mM) | Absorbance at 700 nm |
| Anserine | 2.5 | 0.12 ± 0.01 |
| 5.0 | 0.23 ± 0.01 | |
| 10.0 | 0.45 ± 0.02 | |
| 20.0 | 0.78 ± 0.03 | |
| 40.0 | 0.90 ± 0.04 | |
| Carnosine | 2.5 | 0.07 ± 0.00 |
| 5.0 | 0.13 ± 0.01 | |
| 10.0 | 0.25 ± 0.01 | |
| 20.0 | 0.42 ± 0.02 | |
| 40.0 | 0.55 ± 0.03 | |
| BHA | 0.5 | 0.78 |
Data expressed as mean ± standard deviation (n=3). Higher absorbance indicates greater reducing power.
Table 4: Peroxyl Radical Scavenging Activity
| Compound | Protection against PtdCho Oxidation (%) |
| Anserine nitrate | 60 |
| Carnosine | 53 |
| Homocarnosine | 56 |
Data from a study assessing the inhibition of phosphatidylcholine (PtdCho) oxidation.
It is important to note that direct comparative data for this compound against other common antioxidants such as Vitamin C and Trolox in standardized assays like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay are limited in the currently available literature.
Experimental Protocols
Inhibition of Linoleic Acid Autoxidation
This method assesses the ability of a compound to inhibit the oxidation of linoleic acid, a polyunsaturated fatty acid.
-
Preparation of Reaction Mixture:
-
0.5 mL of the test sample (this compound or other antioxidants at various concentrations).
-
1.0 mL of 0.1 M sodium phosphate buffer (pH 7.0).
-
1.0 mL of 50 mM linoleic acid in 95% ethanol.
-
-
Incubation: The mixture is incubated at 40°C in the dark.
-
Measurement of Peroxidation:
-
At intervals, a 0.1 mL aliquot of the reaction mixture is taken.
-
To this aliquot, 3.0 mL of 75% ethanol and 0.1 mL of 30% ammonium thiocyanate are added.
-
After 3 minutes, 0.1 mL of 20 mM ferrous chloride in 3.5% HCl is added.
-
The absorbance of the red-colored ferric thiocyanate complex is measured at 500 nm. A higher absorbance indicates a higher degree of linoleic acid oxidation.
-
-
Determination of Induction Period: The induction period is the time taken for the absorbance to increase sharply, indicating the end of the antioxidant's protective effect. A longer induction period signifies higher antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Preparation of DPPH Solution: A solution of DPPH in methanol or ethanol is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
Reaction:
-
1.0 mL of the DPPH solution is mixed with 1.0 mL of the test sample (this compound or other antioxidants at various concentrations).
-
The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.
-
-
Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.
-
Calculation of Scavenging Effect: The percentage of DPPH radical scavenging is calculated using the following formula:
-
Scavenging Effect (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The control contains the solvent instead of the antioxidant solution.
-
Visualizations
Experimental Workflow for DPPH Radical Scavenging Assay
Caption: Workflow of the DPPH radical scavenging assay.
Proposed Antioxidant Mechanism of L-Anserine
Caption: L-Anserine neutralizing a free radical.
Cross-Validation of L-Anserine Nitrate Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the quantification of L-Anserine nitrate, a dipeptide with significant antioxidant properties. The cross-validation of quantification methods is critical for ensuring data accuracy, reliability, and comparability across different research and development stages. This document outlines established analytical techniques, presents their performance characteristics, and details the experimental protocols to facilitate methodological replication and validation.
Introduction to this compound and its Analytical Challenges
L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in vertebrate muscle and brain tissue.[1] As a nitrate salt, this compound combines the antioxidant and buffering capacities of L-Anserine with the potential biological activities of nitrate, which can act as a precursor to the signaling molecule nitric oxide (NO).[2][3][4] Accurate quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. The challenge lies in quantifying both the L-Anserine cation and the nitrate anion, which may require separate or hyphenated analytical techniques.
Comparative Analysis of Quantification Methods
The quantification of this compound can be approached by analyzing the L-Anserine component and the nitrate component separately or simultaneously. This guide focuses on the cross-validation of two primary methods for L-Anserine quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). For the nitrate counter-ion, Ion Chromatography (IC) is presented as a robust quantification method.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the typical performance characteristics of the discussed analytical methods based on literature for L-Anserine and nitrate quantification. It is important to note that a direct cross-validation study for this compound specifically is not extensively available in the public domain; therefore, these values are derived from studies on L-Anserine and nitrate in various matrices.
| Parameter | HPLC-UV for L-Anserine | LC-MS/MS for L-Anserine | Ion Chromatography (IC) for Nitrate |
| Principle | Separation by reverse-phase or HILIC chromatography, quantification by UV absorbance. | Separation by chromatography, quantification by mass-to-charge ratio of fragmented ions. | Separation by ion-exchange chromatography, quantification by conductivity or UV detection.[5][6] |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 50 - 75 ng/mL | 0.5 - 5 ng/g | 0.01 - 0.1 mg/L |
| Limit of Quantification (LOQ) | 150 - 250 ng/mL | 1 - 15 ng/g | 0.03 - 0.3 mg/L |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115%[7] |
| Precision (%RSD) | < 5% | < 15% | < 5% |
| Sample Throughput | Moderate | High | High |
| Specificity | Moderate to High (potential for interference) | Very High | High |
| Cost | Low to Moderate | High | Moderate |
Experimental Protocols
Detailed methodologies for the quantification of L-Anserine and nitrate are provided below. These protocols are based on established methods and can be adapted for the specific analysis of this compound.
Quantification of L-Anserine by LC-MS/MS
This method offers high sensitivity and specificity for the quantification of L-Anserine in biological matrices.
Instrumentation:
-
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve in a suitable solvent (e.g., ultrapure water or a buffered solution).
-
For biological samples, perform a protein precipitation step using an organic solvent like acetonitrile or methanol.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and dilute it to fall within the calibration curve range.
-
An internal standard (e.g., a stable isotope-labeled L-Anserine) should be added at the beginning of the sample preparation process.
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like L-Anserine.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of mobile phase B, gradually increasing the percentage of mobile phase A.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for L-Anserine and the internal standard need to be determined and optimized.
Data Analysis:
-
Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.
Quantification of L-Anserine by HPLC-UV
This method is a more accessible and cost-effective alternative to LC-MS/MS, suitable for quality control and formulations with higher concentrations of this compound.
Instrumentation:
-
An HPLC system with a UV-Vis detector.
Sample Preparation:
-
Similar to the LC-MS/MS method, but may require a solid-phase extraction (SPE) step for cleaner samples if matrix interference is significant.
Chromatographic Conditions:
-
Column: A C18 reverse-phase column or an amino column.
-
Mobile Phase: An isocratic or gradient elution using a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Detection Wavelength: Typically in the range of 210-220 nm.
Data Analysis:
-
Quantification is based on a calibration curve constructed from the peak areas of the calibration standards versus their concentrations.
Quantification of Nitrate by Ion Chromatography (IC)
This is the standard method for the quantification of anions like nitrate in pharmaceutical products.
Instrumentation:
-
An ion chromatograph equipped with a conductivity detector. A UV detector can also be used.[5]
Sample Preparation:
-
Dissolve the this compound sample in deionized water.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Dilute the sample to a concentration within the linear range of the instrument.
Chromatographic Conditions:
-
Column: An anion-exchange column.
-
Eluent: A carbonate/bicarbonate buffer is commonly used.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: Suppressed conductivity detection is standard for high sensitivity. UV detection at around 210-220 nm is also an option.
Data Analysis:
-
A calibration curve is generated by plotting the peak area or height against the concentration of nitrate standards.
Mandatory Visualizations
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of L-Anserine and nitrate quantification methods.
References
- 1. Anserine - Wikipedia [en.wikipedia.org]
- 2. Nitric oxide signaling | Abcam [abcam.com]
- 3. cusabio.com [cusabio.com]
- 4. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determine Nitrite in Pharmaceutical Products - Ion Chromatography & UV Detection [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. chromsystems.com [chromsystems.com]
A Comparative Analysis of L-Anserine Nitrate and Carnosine for Researchers and Drug Development Professionals
An In-depth evaluation of the biochemical properties and therapeutic potential of L-Anserine nitrate and its methylated analog, carnosine, is crucial for guiding research and development in pharmaceuticals and nutraceuticals. This guide provides a comprehensive comparison of their known effects, supported by experimental data, to aid scientists and drug development professionals in their research endeavors.
L-Anserine and carnosine are naturally occurring dipeptides found in vertebrate tissues, particularly in muscle and brain. Both compounds are known for their significant physiological roles, including pH buffering, antioxidant activities, and anti-glycation properties. While structurally similar, the presence of a methyl group on the imidazole ring of L-Anserine's histidine residue results in distinct biochemical characteristics and efficacy compared to carnosine.
Comparative Efficacy and Physiological Effects
| Feature | This compound | Carnosine | References |
| Antioxidant Activity | Potent scavenger of hydroxyl radicals. | Potent scavenger of reactive oxygen species (ROS), including hydroxyl radicals.[1][2] | [1][2][3][4][5][6] |
| Anti-glycation Activity | Inhibits nonenzymatic protein glycation.[3][4][5][6] | Opposes glycation and inhibits the formation of advanced glycation end-products (AGEs).[1][7] | [1][3][4][5][6][7] |
| Protein Cross-linking Inhibition | Less potent inhibitor of protein-protein crosslinking compared to carnosine.[4][5][6] | More potent inhibitor of protein cross-linking. | [4][5][6] |
| Neuroprotection | Protects against neurotoxicity induced by ER-stress inducers.[3] In a model of permanent focal cerebral ischemia, anserine showed a trend towards reducing infarct size, but it was not statistically significant.[8] | Exhibits neuroprotective properties.[1] In a mouse model of permanent focal cerebral ischemia, carnosine significantly reduced infarct volume and improved neurological function.[8][9] | [1][3][8][9] |
| Enzymatic Degradation | More resistant to degradation by serum carnosinase.[10][11] | Rapidly degraded by serum carnosinase (CN1).[1] | [1][10][11] |
| Cognitive Function | Supplementation in combination with carnosine has been shown to improve cognitive function in the elderly.[12] | Supplementation, often in combination with anserine, has been associated with improved cognitive function.[12] | [12] |
| Anti-inflammatory Effects | Contributes to anti-inflammatory responses. | Possesses anti-inflammatory properties by down-regulating the production of pro-inflammatory mediators.[13] | [13] |
| Metal Chelation | Possesses metal-chelating properties.[10] | Can chelate divalent metal ions.[1] | [1][10] |
Experimental Protocols
A summary of a key experimental protocol used to assess the neuroprotective effects of these compounds is provided below.
Induction of Permanent Focal Cerebral Ischemia in Mice
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Anesthetize the mice.
-
Induce permanent focal cerebral ischemia by occluding the middle cerebral artery (pMCAO).
-
Randomly assign mice to receive an intraperitoneal injection of one of the following:
-
Vehicle (0.9% saline)
-
Carnosine
-
N-acetyl carnosine
-
Anserine
-
Bestatin (a carnosinase inhibitor) alone
-
Bestatin with carnosine
-
-
-
Analysis:
-
Measure infarct size using 2,3,5-triphenyltetrazolium chloride (TTC) staining at 1, 3, and 7 days post-pMCAO.
-
Evaluate neurological function using an 18-point based scale.
-
Measure brain levels of carnosine using high-performance liquid chromatography (HPLC) 1 day following pMCAO.[9]
-
Signaling Pathways and Experimental Visualization
To further elucidate the mechanisms of action, the following diagrams illustrate key pathways and experimental workflows.
Figure 1. Comparative antioxidant and anti-glycation mechanisms.
Figure 2. Experimental workflow for neuroprotection assay.
Discussion and Future Directions
The available evidence suggests that while both this compound and carnosine exhibit beneficial antioxidant and anti-glycation properties, carnosine appears to be a more potent agent in specific contexts, such as the inhibition of protein cross-linking and neuroprotection against ischemic damage.[4][5][6][8][9] The methylation of the imidazole ring in L-Anserine likely accounts for these differences in activity. However, L-Anserine's increased resistance to enzymatic degradation by carnosinase may offer a pharmacokinetic advantage, potentially leading to more sustained physiological effects.[10][11]
Future research should focus on head-to-head comparative studies employing a wider range of experimental models to fully elucidate the therapeutic potential of each compound. Investigating the synergistic effects of co-administering L-Anserine and carnosine, as suggested by studies on cognitive function, is also a promising avenue for exploration.[12] Detailed pharmacokinetic and pharmacodynamic studies are warranted to understand the bioavailability and tissue distribution of both dipeptides, which will be critical for optimizing dosage and delivery strategies in clinical applications.
References
- 1. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brighterstridesaba.com [brighterstridesaba.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. This compound | 10030-52-1 [chemicalbook.com]
- 7. Mechanism of Action of Carnosine | Encyclopedia MDPI [encyclopedia.pub]
- 8. Differential Neuroprotective Effects of Carnosine, Anserine, and N-Acetyl Carnosine against Permanent Focal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential neuroprotective effects of carnosine, anserine, and N-acetyl carnosine against permanent focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Anserine | Endogenous Metabolite | TargetMol [targetmol.com]
- 12. The Therapeutic Potential of Carnosine/Anserine Supplementation against Cognitive Decline: A Systematic Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unveiling the Hidden Therapeutic Potential of Carnosine, a Molecule with a Multimodal Mechanism of Action: A Position Paper [mdpi.com]
A Researcher's Guide to L-Anserine Nitrate: A Comparative Analysis of Supplier Offerings
For researchers, scientists, and professionals in drug development, the quality and characterization of starting materials are paramount. L-Anserine nitrate, a naturally occurring dipeptide with significant antioxidant and anti-glycation properties, is increasingly investigated for its therapeutic potential. This guide provides a comparative framework for evaluating this compound from various suppliers, complete with experimental protocols to empower researchers to make informed decisions based on empirical data.
Supplier Product Specifications
A critical first step in selecting a reagent is to compare the product specifications provided by different suppliers. While this information is self-reported, it offers a baseline for comparison. Key parameters to consider are purity, molecular formula, and CAS number. The following table summarizes the publicly available information for this compound from a selection of suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Stated Purity |
| Sigma-Aldrich | This compound salt | 10030-52-1 | C₁₀H₁₆N₄O₃ · HNO₃ | ≥98% |
| Santa Cruz Biotechnology | This compound Salt | 10030-52-1 | C₁₀H₁₇N₅O₆ | ≥99%[1] |
| Bachem | L-Anserine · nitrate | 10030-52-1 | C₁₀H₁₆N₄O₃ · HNO₃ | Not specified |
| Biosynth | This compound salt | 10030-52-1 | Not specified | Not specified |
| TargetMol | This compound | 10030-52-1 | Not specified | 99.37%[2] |
| RayBiotech | This compound salt | 10030-52-1 | Not specified | 98%[3] |
| FUJIFILM Wako | This compound Reference Material | 10030-52-1 | Not specified | 77.3 - 81.2% (as anserine)[4] |
| Selleck Chemicals | This compound salt | Not specified | Not specified | 99.51%[5] |
Note: The purity value from FUJIFILM Wako Chemicals is specified as the content of anserine, which may account for the difference in the reported range compared to other suppliers who likely report the purity of the nitrate salt form.
Experimental Protocols for Comparative Analysis
To objectively compare this compound from different suppliers, a series of standardized experiments should be performed. The following protocols outline key analytical methods for purity determination, identity confirmation, and biological activity assessment.
Purity and Identity Confirmation
a) High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a method for quantifying the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Amino column or a C18 column. A micellar mobile phase with an amino column has been shown to be effective.
-
Mobile Phase: A pure micellar mobile phase of 0.10 M sodium dodecyl sulphate buffered at pH 7 has been successfully used[6][7]. Alternatively, for UHPLC-MS/MS, a mobile phase of 10 mmol/L ammonium acetate and 0.1% (v/v) methanoic acid in acetonitrile (30:70, v/v) can be employed[8].
-
Flow Rate: 1.0 mL/min[9].
-
Detection: UV detection at 220 nm[9].
-
Procedure:
-
Prepare a standard stock solution of this compound of known concentration.
-
Prepare solutions of this compound from each supplier at the same concentration.
-
Inject the standard solution to establish the retention time and peak area corresponding to a known concentration.
-
Inject the samples from each supplier.
-
Calculate the purity of each sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
b) Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
¹H NMR and ¹³C NMR are powerful techniques for confirming the chemical structure of this compound.
-
Instrumentation: NMR Spectrometer (e.g., 500 MHz).
-
Solvent: Deuterated water (D₂O).
-
Procedure:
-
Dissolve an accurately weighed amount of this compound from each supplier in D₂O.
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the obtained spectra with reference spectra for L-Anserine to confirm the identity and look for the presence of any impurities. Publicly available NMR data can be found in databases such as the Biological Magnetic Resonance Bank (BMRB).
-
Biological Activity Assessment
a) Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of this compound to scavenge free radicals.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, this compound solutions of varying concentrations from each supplier.
-
Procedure:
-
Add this compound solutions to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition. A lower absorbance indicates higher scavenging activity.
-
b) Anti-glycation Activity: Bovine Serum Albumin (BSA)-Glucose Assay
This assay evaluates the ability of this compound to inhibit the formation of advanced glycation end-products (AGEs).
-
Reagents: Bovine serum albumin (BSA), glucose, sodium phosphate buffer (pH 7.4), this compound solutions from each supplier.
-
Procedure:
-
Prepare a reaction mixture containing BSA, glucose, and this compound in the phosphate buffer.
-
Incubate the mixture at 37°C for 7 days in the dark[10].
-
After incubation, measure the fluorescence intensity with an excitation wavelength of 370 nm and an emission wavelength of 440 nm[10].
-
A lower fluorescence intensity in the presence of this compound indicates inhibition of AGE formation.
-
Visualizing Workflows and Pathways
To aid in the conceptualization of the experimental and biological processes, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of this compound.
L-Anserine exerts its biological effects through various mechanisms, primarily centered around its antioxidant and anti-inflammatory properties. It can directly neutralize reactive oxygen species (ROS) and chelate pro-oxidant metal ions. Furthermore, it may modulate intracellular signaling pathways to enhance cellular defense mechanisms.
Caption: Putative signaling pathways modulated by L-Anserine.
Conclusion
The selection of a high-quality chemical reagent is a foundational aspect of reproducible and reliable research. While supplier-provided data offers a useful starting point, independent experimental verification is crucial. By employing standardized analytical and biological assays, researchers can generate their own comparative data to select the most suitable source of this compound for their specific research needs. This due diligence ensures the integrity of experimental outcomes and contributes to the advancement of scientific knowledge in the fields of drug discovery and development.
References
- 1. Anserine/Carnosine-Rich Extract from Thai Native Chicken Suppresses Melanogenesis via Activation of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Anserine - Wikipedia [en.wikipedia.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Anserine and carnosine determination in meat samples by pure micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Detection of Carnosine and Anserine by UHPLC-MS/MS and Its Application on Biomarker Analysis for Differentiation of Meat and Bone Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pjps.pk [pjps.pk]
- 10. jppres.com [jppres.com]
A Comparative Analysis of L-Anserine and L-Anserine Nitrate Stability: An Overview for Researchers
For scientists and professionals in drug development, understanding the stability of active compounds is paramount. This guide provides a comparative overview of the stability of L-Anserine and its nitrate salt form, L-Anserine nitrate. While direct comparative stability studies under forced degradation conditions are not extensively available in peer-reviewed literature, this document synthesizes existing data on their individual properties, enzymatic stability, and general chemical characteristics to offer valuable insights for research and development.
Executive Summary
L-Anserine is a naturally occurring dipeptide recognized for its antioxidant properties and its notable stability in biological environments, particularly its resistance to enzymatic hydrolysis compared to the related compound, carnosine. This compound, as a salt of L-Anserine, is presumed to share the core biological activities of L-Anserine, with potential differences in physicochemical properties such as solubility. However, a comprehensive, direct comparison of their stability under various stress conditions—thermal, pH-mediated, oxidative, and photolytic—lacks detailed experimental data in the public domain. This guide, therefore, draws upon available information to provide a foundational understanding and outlines the general experimental approaches used to determine compound stability.
Physicochemical Properties and General Stability
A foundational aspect of stability is a compound's inherent physicochemical nature. The salt form can influence properties like solubility and dissolution rate, which in turn can affect stability in solution.
Table 1: General Physicochemical and Stability Information
| Property | L-Anserine | This compound |
| Chemical Formula | C₁₀H₁₆N₄O₃ | C₁₀H₁₇N₅O₆ |
| Molecular Weight | 240.26 g/mol | 303.27 g/mol |
| General Stability | Considered stable. More resistant to enzymatic hydrolysis by carnosinase than carnosine.[1][2] | Considered stable under recommended storage conditions. Caution to avoid reaction with oxidizing agents. |
| Storage Conditions | Typically stored at -20°C for long-term preservation. | Recommended storage at 2-8°C, in a dark place under an inert atmosphere. |
Enzymatic Stability: A Key Differentiator
A significant body of research highlights L-Anserine's superior stability against enzymatic degradation in comparison to carnosine, a closely related dipeptide. This resistance to hydrolysis by the enzyme carnosinase is a key attribute that enhances its in-vivo half-life and potential therapeutic efficacy.
A study on the in-vitro hydrolysis of anserine in human plasma demonstrated that its degradation is significantly slower than that of carnosine. The half-life of anserine was found to be approximately three-fold longer than that of carnosine under similar conditions. This enhanced stability is attributed to the methyl group on the imidazole ring of L-Anserine, which sterically hinders the action of carnosinase.
While no direct enzymatic stability data for this compound is available, it is generally expected that the nitrate salt would dissociate in solution, leaving the L-Anserine molecule susceptible to the same enzymatic processes as its free form. The biological activity of the salt and non-salt forms are considered to be identical, with differences mainly in physical properties like solubility.
Forced Degradation Studies: A General Methodological Approach
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific forced degradation data for L-Anserine and this compound is not publicly available, the following section outlines the standard experimental protocols employed in such studies.
Experimental Protocols for Forced Degradation
1. Acid and Base Hydrolysis:
-
Objective: To evaluate stability in acidic and basic conditions.
-
Protocol:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
2. Oxidative Degradation:
-
Objective: To assess susceptibility to oxidation.
-
Protocol:
-
Prepare a solution of the compound in a suitable solvent (e.g., water or methanol).
-
Add an oxidizing agent, typically hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature or a slightly elevated temperature for a set duration.
-
At intervals, take samples and analyze them by HPLC to monitor the degradation.
-
3. Thermal Degradation:
-
Objective: To determine stability under high-temperature conditions.
-
Protocol:
-
Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80°C) for a specified time.
-
For solution stability, prepare a solution of the compound and incubate it at an elevated temperature.
-
Dissolve the solid samples or dilute the solution samples at various time points for HPLC analysis.
-
4. Photostability:
-
Objective: To evaluate the impact of light exposure.
-
Protocol:
-
Expose the solid compound and a solution of the compound to a controlled light source that provides both UV and visible light (e.g., in a photostability chamber).
-
A control sample should be wrapped in aluminum foil to exclude light.
-
After a defined period of exposure, analyze the samples by HPLC to assess for any photodegradation.
-
Visualizing the Stability Testing Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating method.
Conclusion
Based on the available information, L-Anserine demonstrates inherent stability, particularly against enzymatic hydrolysis, which is a crucial factor for its biological activity. The stability of this compound is less characterized in the scientific literature, but as a salt, its primary stability concerns in solid form would likely relate to hygroscopicity and interactions with its counter-ion, while in solution, its stability would be comparable to that of L-Anserine itself, assuming the nitrate ion does not catalyze degradation.
For researchers and drug development professionals, the key takeaway is the need for direct, head-to-head stability studies under controlled, stressed conditions to fully elucidate the comparative stability profiles of L-Anserine and this compound. The experimental protocols outlined in this guide provide a standard framework for conducting such investigations. The development of a validated stability-indicating analytical method is a critical first step in this process, enabling accurate quantification of degradation and the identification of potential degradation products. Future research in this area would be invaluable to the scientific community, providing the data necessary for informed decisions in formulation development and product shelf-life determination.
References
Replicating L-Anserine Nitrate's Bioactivity: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the bioactivity of L-Anserine nitrate with its relevant alternatives, supported by published experimental data. The information is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon findings related to this potent dipeptide.
Comparative Bioactivity Data
The following tables summarize the quantitative data from various studies, comparing the antioxidant, anti-inflammatory, and neuroprotective effects of L-Anserine with its primary analogue, L-Carnosine, and other relevant compounds.
Table 1.1: Antioxidant Activity Comparison
| Assay | L-Anserine | L-Carnosine | Reference |
| Inhibition of Linoleic Acid Autoxidation (% inhibition) | Less pronounced than L-Carnosine | Stronger inhibition | [Wu et al., 2003] |
| DPPH Radical Scavenging Activity (%) | Effective scavenger | More effective scavenger | [Wu et al., 2003] |
| Reducing Power (Absorbance at 700 nm) | Present | Higher than L-Anserine | [Wu et al., 2003] |
| Chelating Ability of Cu2+ (%) | Effective | More effective | [Wu et al., 2003] |
Table 1.2: Anti-inflammatory Effects in a Rat Model of Rheumatoid Arthritis
Data from a study on adjuvant-induced arthritis in rats treated with L-Anserine (1 mg/kg) for 45 days.
| Biomarker | Control Group | L-Anserine Group | % Change with L-Anserine | Reference |
| Antioxidant Enzymes | [Zhao et al., 2020] | |||
| Superoxide Dismutase (SOD) | Decreased in RA | Increased by 48.3% | ↑ 48.3% | [1] |
| Catalase | Decreased in RA | Increased by 73.5% | ↑ 73.5% | [1] |
| Glutathione Peroxidase (GPx) | Decreased in RA | Increased by 75% | ↑ 75% | [1] |
| Oxidative Stress Markers | [Zhao et al., 2020] | |||
| Lipid Peroxidation | Increased in RA | Reduced by 35.3% | ↓ 35.3% | [1] |
| Nitric Oxide (NO) | Increased in RA | Reduced by 24.7% | ↓ 24.7% | [1] |
| Uric Acid | Increased in RA | Reduced by 24.6% | ↓ 24.6% | [1] |
| Pro-inflammatory Markers | [Zhao et al., 2020] | |||
| Matrix Metalloproteinase-3 (MMP-3) | Increased in RA | Reduced by 23.8% | ↓ 23.8% | [1] |
| Prostaglandin E2 (PGE2) | Increased in RA | Reduced by 24.1% | ↓ 24.1% | [1] |
| Tumor Necrosis Factor-α (TNF-α) | Increased in RA | Reduced by 16.3% | ↓ 16.3% | [1] |
| Interleukin-1β (IL-1β) | Increased in RA | Reduced by 20.6% | ↓ 20.6% | [1] |
| Interleukin-6 (IL-6) | Increased in RA | Reduced by 15.3% | ↓ 15.3% | [1] |
| Signaling Molecules | [Zhao et al., 2020] | |||
| NF-κB (mRNA and protein levels) | Increased in RA | Significantly reduced | ↓ | [1] |
| iNOS (mRNA and protein levels) | Increased in RA | Significantly reduced | ↓ | [1] |
Table 1.3: Neuroprotective Effects in a Mouse Model of Permanent Focal Ischemia
| Treatment | Infarct Size Reduction (%) | Neurological Function Improvement | Reference |
| L-Anserine | Not statistically significant | Observed | [Differential Neuroprotective Effects of Carnosine, Anserine, and N-Acetyl Carnosine against Permanent Focal Ischemia - PMC] |
| L-Carnosine | Statistically significant | Significant | [Differential Neuroprotective Effects of Carnosine, Anserine, and N-Acetyl Carnosine against Permanent Focal Ischemia - PMC] |
| N-Acetyl Carnosine | Not statistically significant | Observed | [Differential Neuroprotective Effects of Carnosine, Anserine, and N-Acetyl Carnosine against Permanent Focal Ischemia - PMC] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication of these findings.
DPPH Radical Scavenging Assay
This protocol is adapted from established methods for determining antioxidant capacity.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
This compound and comparator compounds
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Sample Preparation: Prepare a stock solution of this compound and comparator compounds in a suitable solvent (e.g., deionized water or buffer). Create a series of dilutions from the stock solution.
-
Reaction Mixture: In a 96-well plate, add 20 µL of each sample dilution to a well. Add 180 µL of the DPPH solution to each well. For the control, add 20 µL of the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Anti-inflammatory Activity in a Rat Model of Rheumatoid Arthritis
This protocol is based on the methodology described by Zhao et al. (2020).[1]
Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Induction of Arthritis: Inject 0.1 mL of Freund's Complete Adjuvant (FCA) into the subplantar region of the right hind paw.
Treatment Groups:
-
Normal Control: No FCA injection, treated with vehicle.
-
Arthritis Control: FCA injection, treated with vehicle.
-
L-Anserine Group: FCA injection, treated with L-Anserine (1 mg/kg, oral gavage) daily for 45 days.[1]
-
Positive Control (e.g., Glucosamine): FCA injection, treated with a standard anti-inflammatory drug.
Experimental Procedure:
-
Acclimatize rats for one week before the experiment.
-
Induce arthritis by FCA injection on day 0.
-
Begin daily oral administration of L-Anserine or vehicle on day 1 and continue for 45 days.
-
Monitor paw volume and arthritis score regularly.
-
On day 45, collect blood samples via cardiac puncture for serum analysis.
-
Euthanize the animals and collect synovial tissue from the ankle joints.
-
Serum Analysis: Measure the levels of SOD, catalase, GPx, lipid peroxidation, NO, uric acid, MMP-3, PGE2, TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.
-
Synovial Tissue Analysis: Determine the mRNA and protein levels of NF-κB and iNOS using RT-qPCR and Western blotting, respectively.
In Vitro Glucose-Induced Protein Glycation Inhibition Assay
This protocol describes a common method to assess the anti-glycation potential of a compound.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose
-
Phosphate buffer (pH 7.4)
-
Sodium azide
-
This compound and comparator compounds
-
Fluorometer
Procedure:
-
Reaction Mixture Preparation: In separate tubes, prepare the following mixtures:
-
Control: 10 mg/mL BSA and 200 mM D-glucose in phosphate buffer containing 0.02% sodium azide.
-
Test Samples: 10 mg/mL BSA, 200 mM D-glucose, and varying concentrations of this compound or comparator compounds in the same buffer.
-
Blank: 10 mg/mL BSA in the same buffer without glucose.
-
-
Incubation: Incubate all tubes at 37°C for 7 days in the dark.
-
Measurement of Advanced Glycation End-products (AGEs): After incubation, measure the fluorescence intensity of each sample using a fluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
Calculation: Calculate the percentage of inhibition of AGE formation using the following formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to this compound's bioactivity.
Caption: L-Anserine's direct antioxidant mechanism.
Caption: L-Anserine's inhibition of the NF-κB pathway.
Caption: L-Anserine's potential role in neuroprotection.
References
L-Anserine nitrate's performance in different analytical techniques (HPLC, CE).
For researchers, scientists, and drug development professionals, the accurate and efficient quantification of L-Anserine nitrate is critical for pharmacokinetic studies, quality control, and various biochemical assays. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), for the analysis of L-Anserine. While the literature primarily focuses on L-Anserine, the analytical principles and performance metrics are directly applicable to its nitrate salt, which readily dissociates in solution.
Performance Comparison: HPLC vs. CE
The choice between HPLC and CE for L-Anserine analysis depends on the specific requirements of the application, such as sensitivity, sample throughput, and the complexity of the sample matrix. Below is a summary of key performance parameters for each technique based on published experimental data.
| Performance Metric | HPLC (LC-MS/MS) | Capillary Electrophoresis (FASI-CE-UV) |
| Limit of Detection (LOD) | 0.41–3.07 ng/g[1] | 0.4–0.5 nmol/L[2] |
| Limit of Quantification (LOQ) | 0.83–5.71 ng/g[1] | Not explicitly stated in the provided results. |
| Analysis Time | ~18 minutes[1] | < 10 minutes[2] |
| Sample Preparation | Protein precipitation, Solid-Phase Extraction (SPE)[1][3] | Dilution in water[2] |
| Primary Detection Method | Mass Spectrometry (MS/MS)[1][3][4] | UV Detection[2] |
| Reported Recovery | 48.53%–98.94%[1] | Not explicitly stated in the provided results. |
| Precision (RSD) | < 12.63%[1] | Not explicitly stated in the provided results. |
In-Depth Look at Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands out for its high sensitivity and selectivity, making it well-suited for complex biological matrices such as plasma, urine, and tissue homogenates.[3][5][6]
Typical Experimental Protocol:
An established UHPLC-MS/MS method for the simultaneous detection of carnosine and anserine involves the following steps:[1]
-
Sample Preparation: Homogenization of the sample, followed by protein precipitation and solid-phase extraction (SPE) for cleanup.[1][3]
-
Chromatographic Separation: An Acquity UPLC BEH Amide column (2.1 × 150 mm, 1.7 μm) is commonly used.[1]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an ammonium buffer solution (10 mmol/L ammonium acetate and 0.1% (v/v) methanoic acid) and acetonitrile is employed.[1]
-
Flow Rate: A constant flow rate of 0.2 mL/min is maintained.[1]
-
Column Temperature: The column is maintained at 40 °C.[1]
-
Detection: Tandem mass spectrometry with an electrospray ionization (ESI) source in positive mode is used for detection.[1][3]
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers a rapid and efficient alternative for the analysis of L-Anserine, particularly when high sample throughput is desired and the sample matrix is relatively clean. The use of field-amplified sample injection (FASI) can significantly enhance sensitivity.[2]
Typical Experimental Protocol:
A FASI-CE method with UV detection for the separation of carnosine-related peptides, including anserine, has been developed with the following parameters:[2]
-
Sample Preparation: Simple dilution of the sample in water.[2]
-
Running Buffer: 50 mmol/L Tris phosphate at pH 2.2 is used as the running buffer.[2]
-
Separation: Baseline separation of the imidazole dipeptides is achieved in under 10 minutes.[2]
-
Injection: Electrokinetic injection is used to achieve a 500-fold sensitivity improvement compared to conventional injection.[2]
-
Detection: UV detection is employed for quantification.[2]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for HPLC and CE analysis of L-Anserine.
Caption: HPLC-MS/MS workflow for L-Anserine analysis.
References
- 1. Simultaneous Detection of Carnosine and Anserine by UHPLC-MS/MS and Its Application on Biomarker Analysis for Differentiation of Meat and Bone Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of carnosine, homocarnosine and anserine by FASI capillary electrophoresis UV detection: applications on biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anserine is expressed in human cardiac and skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vliz.be [vliz.be]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. Development and validation of a sensitive LC–MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Assessing the Purity of Commercial L-Anserine Nitrate
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a framework for assessing the purity of commercially available L-Anserine nitrate, a dipeptide with significant antioxidant properties. Herein, we detail experimental protocols for purity determination, compare this compound to its alternatives, and provide the necessary tools for a comprehensive evaluation.
This compound is a salt of L-Anserine, a methylated analog of L-Carnosine.[1] It is utilized in research for its antioxidant, anti-crosslinking, and anti-glycation activities. Given the critical nature of these studies, verifying the purity of commercial this compound is a crucial first step. Purity claims from various suppliers typically range from ≥98% to 99.51%, but independent verification is essential for data integrity.
Comparative Analysis of Commercial this compound
| Supplier | Stated Purity |
| Supplier A | ≥99% |
| Supplier B | 98% |
| Supplier C | 99.37% |
| Supplier D | 99.51% |
| Supplier E | ≥98% |
Note: This table is for illustrative purposes and researchers should consult the suppliers' websites and Certificates of Analysis for the most up-to-date information.
Alternatives to this compound
In research applications, L-Carnosine and Balenine are often considered as alternatives to L-Anserine. Both are histidine-containing dipeptides with similar antioxidant properties.
| Compound | Key Characteristics |
| L-Carnosine | A naturally occurring dipeptide with well-documented antioxidant and anti-glycation properties.[2] It is a precursor to anserine.[2] |
| Balenine | A structural isomer of anserine, it has shown greater bioavailability and resistance to enzymatic hydrolysis compared to both carnosine and anserine in some studies.[3][4][5] |
The choice between these compounds will depend on the specific experimental goals, with considerations for bioavailability, stability, and existing literature for the intended application.
Experimental Protocols for Purity Assessment
The two primary methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is recommended.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent, such as deionized water or a mobile phase-like solution, to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: An isocratic mobile phase of 0.1 M sodium dodecyl sulphate buffered at pH 7 has been used successfully for the separation of anserine and carnosine and can be adapted.[6][7] Alternatively, a gradient elution with a mixture of an aqueous buffer (e.g., 10 mmol/L ammonium acetate) and a polar organic solvent (e.g., acetonitrile) can be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., D₂O) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum using a high-field NMR spectrometer.
-
Ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to allow for complete magnetization recovery between scans.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
-
Data Analysis:
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
The purity of the this compound can be calculated using the following formula:
Where:
-
I = Integral area
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
W = Weight
-
Purity = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Visualizing the Workflow and Relationships
To aid in understanding the experimental process and the relationship between the compounds, the following diagrams are provided.
Caption: Experimental workflow for assessing the purity of this compound.
Caption: Logical relationships between L-Anserine and its alternatives.
By following these guidelines and protocols, researchers can confidently assess the purity of their this compound, ensuring the reliability and reproducibility of their experimental results. This guide serves as a starting point, and optimization of the analytical methods for specific laboratory conditions is encouraged.
References
- 1. researchgate.net [researchgate.net]
- 2. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anserine and carnosine determination in meat samples by pure micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for L-Anserine Nitrate
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of L-Anserine nitrate, a compound recognized as a hazardous substance. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is classified as a skin, eye, and respiratory irritant.[1] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[2] In case of a spill, use dry clean-up procedures and avoid generating dust. For liquid spills, absorb with an inert material.[2][3]
Core Disposal Protocol: Professional Waste Management
Due to its hazardous nature, This compound should not be disposed of down the drain or in regular trash . The primary and recommended method of disposal is through a licensed hazardous waste disposal company.
Step-by-Step Disposal Plan:
-
Segregation: Isolate this compound waste from all other chemical waste streams to prevent accidental mixing with incompatible substances.
-
Containerization: Place this compound waste in a clearly labeled, sealed, and non-reactive container. The container should be marked as "Hazardous Waste" and should clearly identify the contents as "this compound".
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area away from heat and ignition sources.[2]
-
Professional Collection: Arrange for pickup and disposal by a certified hazardous waste management service in accordance with local, state, and federal regulations.
Chemical Incompatibility and Hazardous Decomposition
Strict adherence to chemical segregation is paramount to prevent dangerous reactions. This compound, as an organic nitrate, is incompatible with a range of substances.
Table 1: Chemical Incompatibilities of this compound
| Incompatible Material Class | Specific Examples | Potential Hazard |
| Strong Oxidizing Agents | Nitrates, perchlorates, permanganates, chromium trioxide | Ignition and violent reaction[4] |
| Strong Reducing Agents | Hydrides, alkali metals | Vigorous or explosive reaction |
| Strong Acids | Sulfuric acid, nitric acid, hydrochloric acid | Exothermic and potentially violent reaction |
| Powdered Metals | Aluminum, zinc, magnesium | Can form explosive mixtures |
| Combustible Materials | Organic solvents, paper, wood | Increased fire risk |
Upon thermal decomposition, this compound is expected to produce hazardous combustion products, including:
Spill Management Protocol
In the event of a spill, the following step-by-step procedure should be followed:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Don PPE: Wear appropriate PPE, including respiratory protection if dust is present.
-
Containment:
-
Solid Spills: Gently sweep or scoop the material to avoid creating dust. Place into a labeled, sealed container for hazardous waste disposal.
-
Liquid Spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed container for disposal.
-
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) department.
Waste Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway of Hazardous Interaction
The diagram below illustrates the potential hazardous signaling pathway initiated by the improper mixing of this compound with incompatible materials.
Caption: Potential hazardous reaction pathway of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L-Anserine Nitrate
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with L-Anserine nitrate. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper disposal of hazardous materials.
This compound is recognized as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Proper handling and disposal are paramount to mitigate these risks. The following procedures outline the necessary personal protective equipment (PPE), operational steps for safe handling, and a clear plan for waste disposal.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is required when handling this compound. This includes protection for the hands, body, and eyes, with respiratory protection necessary under specific conditions.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, polychloroprene, butyl rubber) with a breakthrough time appropriate for the duration of the task.[3] For brief contact, a protection class of 3 or higher (breakthrough time >60 minutes) is recommended.[3] For extended contact, a breakthrough time of >240 minutes is advised.[3] | To prevent skin irritation upon direct contact.[1][2] |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent serious eye irritation from splashes or airborne particles.[1][2] |
| Body Protection | Laboratory coat or overalls. A PVC apron may also be used for additional protection.[3] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A respirator may be necessary if engineering controls are insufficient or if significant dust is generated.[3] Use an approved positive flow mask if substantial quantities of dust become airborne.[3] | To prevent respiratory tract irritation from inhalation of dust particles.[1][2] |
Note: Always inspect gloves for degradation before use and wash hands thoroughly after handling the substance.[3]
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for hazard communication.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
Standard Operating Procedure for Handling this compound
The following workflow is a mandatory protocol for all personnel handling this compound. This step-by-step process is designed to minimize exposure and ensure a safe working environment.
Emergency and Disposal Procedures
A clear and actionable plan for emergencies and waste disposal is critical. The following logical diagram outlines the decision-making process for spills and routine disposal.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[2]
Disposal Guidelines: All waste containing this compound must be treated as hazardous. It is imperative that waste is managed in strict accordance with local, state, and federal regulations.[3] Under no circumstances should this compound or its washings be discharged into sewers or waterways.[3] If the material is unused and uncontaminated, recycling may be an option; consult the manufacturer for possibilities.[3] Otherwise, the waste must be collected in a suitable, sealed container and disposed of through an approved waste management facility.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
